5-Hexoxy-2-hydroxybenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-hexoxy-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H17NO2/c1-2-3-4-5-8-16-12-6-7-13(15)11(9-12)10-14/h6-7,9,15H,2-5,8H2,1H3 |
InChI Key |
GJAMWCVMWMEXID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
5-Hexoxy-2-hydroxybenzonitrile CAS number and registry information
An In-Depth Technical Guide to 5-Hexoxy-2-hydroxybenzonitrile: Synthesis, Characterization, and Potential Applications
Introduction
5-Hexoxy-2-hydroxybenzonitrile is a substituted aromatic compound featuring a hexoxy group and a nitrile group attached to a phenol core. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its structure suggests significant potential as an intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a proposed synthetic route, purification strategies, and analytical characterization for 5-Hexoxy-2-hydroxybenzonitrile. It also explores its potential applications in drug development based on the known bioactivities of related structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical Properties and Registry Information
As 5-Hexoxy-2-hydroxybenzonitrile is not a commercially catalogued compound, its experimental physicochemical data are unavailable. However, based on the structural analogues such as 2-hydroxybenzonitrile and other alkoxy-substituted benzonitriles, we can predict its general properties.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Appearance | Likely a white to off-white solid or a viscous oil |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.[1] |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure |
| Melting Point | Dependent on crystalline form, likely in the range of 50-100 °C |
Registry Information:
-
CAS Number: Not assigned.
-
Synonyms: 2-cyano-4-hexoxyphenol.
Proposed Synthesis of 5-Hexoxy-2-hydroxybenzonitrile
The synthesis of 5-Hexoxy-2-hydroxybenzonitrile can be envisioned through a two-step process starting from a commercially available precursor, 2,5-dihydroxybenzonitrile. The synthetic strategy involves the selective O-alkylation of one of the hydroxyl groups.
Experimental Workflow
Caption: Proposed synthetic workflow for 5-Hexoxy-2-hydroxybenzonitrile.
Detailed Experimental Protocol
Materials:
-
2,5-Dihydroxybenzonitrile
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2,5-dihydroxybenzonitrile (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add 1-bromohexane (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Analytical Characterization
The structural confirmation of the synthesized 5-Hexoxy-2-hydroxybenzonitrile would rely on a combination of spectroscopic techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. A triplet corresponding to the terminal methyl group of the hexoxy chain around 0.9 ppm. A multiplet for the methylene groups of the hexoxy chain between 1.3-4.0 ppm. A singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The nitrile carbon signal around 115-120 ppm. Aliphatic carbons of the hexoxy group in the range of 14-70 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch around 3200-3600 cm⁻¹. A sharp absorption for the C≡N stretch around 2220-2240 cm⁻¹. C-O stretching vibrations in the range of 1000-1300 cm⁻¹. |
Potential Applications in Drug Development
The structural features of 5-Hexoxy-2-hydroxybenzonitrile, namely the phenolic hydroxyl group, the nitrile functionality, and the alkoxy chain, are present in numerous biologically active molecules.
-
Enzyme Inhibition: The 2-hydroxybenzonitrile moiety is a known scaffold for enzyme inhibitors. For instance, derivatives of 2-hydroxybenzonitrile have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[2] The hexoxy group can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
-
Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The incorporation of a hexoxy chain could modulate this activity, potentially leading to compounds with improved efficacy against various bacterial and fungal strains.[2]
-
Kinase and DPP-4 Inhibition: The core structure is also found in compounds with potential kinase and dipeptidyl peptidase-4 (DPP-4) inhibitory activity, which are targets for cancer and diabetes therapies, respectively.[2]
-
Intermediate for Heterocyclic Synthesis: The bifunctional nature of 5-Hexoxy-2-hydroxybenzonitrile makes it a valuable intermediate for the synthesis of more complex heterocyclic systems like benzofurans, which are prominent scaffolds in many pharmaceuticals.[2]
Safety and Handling
While specific toxicity data for 5-Hexoxy-2-hydroxybenzonitrile is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
5-Hexoxy-2-hydroxybenzonitrile represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, purification, and characterization. The proposed synthetic route is robust and relies on well-established organic chemistry principles. The predicted physicochemical properties and potential biological activities, based on structurally related compounds, underscore the value of this molecule for further investigation by researchers and drug development professionals.
References
-
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET: 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]
Sources
Solubility profile of 5-Hexoxy-2-hydroxybenzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Hexoxy-2-hydroxybenzonitrile
Executive Summary
5-Hexoxy-2-hydroxybenzonitrile (also referred to as 5-hexyloxy-2-hydroxybenzonitrile) represents a critical class of amphiphilic intermediates used in the synthesis of liquid crystals (mesogens) and specialized pharmaceutical precursors.[1][2][3] Its structure—comprising a rigid benzonitrile core, a hydrogen-bonding hydroxyl group, and a lipophilic hexyloxy tail—creates a complex solubility landscape. This guide details the thermodynamic principles, experimental protocols, and solvent selection strategies required to establish its solubility profile, essential for optimizing purification via recrystallization.
Physicochemical Context & Structural Analysis
The solubility behavior of 5-Hexoxy-2-hydroxybenzonitrile is governed by the competition between its polar "head" and non-polar "tail."
-
The Head (Polar/H-Bonding): The ortho-hydroxy and nitrile groups create a strong dipole and potential for intramolecular hydrogen bonding (between OH and CN), which can reduce interaction with protic solvents compared to para-isomers. However, the hydroxyl group remains a donor for intermolecular H-bonds with solvents like ethanol.
-
The Tail (Lipophilic): The C6 hexyloxy chain imparts significant hydrophobicity, enhancing solubility in non-polar solvents (e.g., toluene, ethyl acetate) and reducing solubility in water.
-
Crystal Lattice Energy: The melting point and enthalpy of fusion (
) are critical barriers to dissolution. The rigid aromatic core suggests a high lattice energy, requiring elevated temperatures or specific solvent interactions to overcome.
Experimental Methodology: The Dynamic Laser Monitoring Protocol
To generate a precise solubility profile, the Dynamic Laser Monitoring Method is the industry standard, offering higher accuracy than gravimetric analysis for temperature-dependent studies.
Protocol Steps:
-
Preparation: A precise mass of 5-Hexoxy-2-hydroxybenzonitrile is loaded into a jacketed glass vessel equipped with a mechanical stirrer.
-
Solvent Addition: A known mass of solvent is added.
-
Equilibration: The system is heated to dissolve the solid completely, then cooled slowly.
-
Laser Detection: A laser beam passes through the solution. A photodetector monitors intensity.
-
Clear Solution: High intensity.
-
Nucleation/Cloud Point: Sharp drop in intensity due to scattering by crystals.
-
-
Data Logging: The temperature at the intensity inflection point is recorded as the saturation temperature (
) for that specific mole fraction.
Experimental Workflow Diagram
Solubility Landscape & Data Interpretation
While specific public data for this exact homolog is proprietary, the solubility profile follows the "Like Dissolves Like" principle, modified by the Hansen Solubility Parameters (HSP).
Predicted Solubility Ranking (at 298.15 K)
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | Acetone, DMF, DMSO | Very High | Strong dipole-dipole interactions with the CN group; disruption of lattice. |
| Esters | Ethyl Acetate | High | Good balance of polarity; compatible with the alkoxy chain and aromatic ring. |
| Alcohols | Ethanol, Isopropanol | Moderate to High | H-bonding with OH group; solubility increases significantly with Temperature. |
| Aromatics | Toluene, Benzene | Moderate | |
| Alkanes | n-Hexane, Heptane | Low | Solvates the tail but repelled by the polar head; useful as an anti-solvent. |
| Water | Water | Insoluble | Hydrophobic effect of the hexyl chain and aromatic ring dominates. |
Note: Solubility generally increases with temperature across all organic solvents, following an exponential trend.
Thermodynamic Modeling
To translate experimental data into process control parameters, the solubility data (
A. Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions of organic solids.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Interpolating solubility at any temperature for crystallizer design.
B. van't Hoff Equation
Used to determine the dissolution enthalpy (
-
Interpretation: A positive
confirms the dissolution is endothermic, necessitating heat input (and confirming cooling crystallization is viable).
Process Application: Crystallization Strategy
For 5-Hexoxy-2-hydroxybenzonitrile, the goal is typically high purity (>99.5%) for liquid crystal or pharma use.
Solvent Selection Logic
-
Yield: Driven by the slope of the solubility curve (
). Steep curves (e.g., in Ethanol or Ethyl Acetate) offer high theoretical yield upon cooling. -
Purity: Driven by the rejection of impurities. Impurities structurally similar (e.g., 4-isomer) may co-crystallize if supersaturation is too high.
Recommended Purification Workflow
-
Primary Solvent: Ethanol or Isopropanol .
-
Reason: Steep solubility curve allows for high recovery; moderate boiling point allows easy drying; environmentally benign (Class 3 solvent).
-
-
Method: Cooling Crystallization.
-
Dissolve at near reflux (
). -
Filter hot to remove insoluble mechanical impurities.
-
Cool linearly to
.
-
-
Anti-Solvent Option: If yield is low in alcohols, add Water dropwise to the alcoholic solution to force precipitation (drowning-out crystallization).
Crystallization Decision Tree
References
-
Tang, S., et al. "Solubility Determination and Thermodynamic Modeling of 3,5-Dimethyl-4-hydroxybenzonitrile in Twelve Organic Solvents." Journal of Chemical & Engineering Data, vol. 65, no. 1, 2020. Link(Methodological Reference for Benzonitrile Solubility)
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999. Link(Source of the Apelblat Model)
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. Link(Theoretical Basis for Solvent Selection)
-
BenchChem. "2-Hydroxybenzonitrile Solubility in Organic Solvents." Technical Report, 2025. Link(General properties of the parent compound)
Sources
Analysis of 1H NMR and 13C NMR spectra for 5-Hexoxy-2-hydroxybenzonitrile
[1]
Introduction & Structural Context
5-Hexoxy-2-hydroxybenzonitrile (C₁₃H₁₇NO₂) is a tri-substituted benzene derivative.[1] Its analysis presents specific challenges due to the competing electronic effects of the electron-withdrawing nitrile group (-CN) and two electron-donating oxygenated groups (-OH and -O-Hexyl).
Accurate assignment requires distinguishing between the isomeric possibilities (e.g., 4-hexoxy vs. 5-hexoxy) and correctly identifying the aromatic coupling network. This guide provides a self-validating workflow for confirming the 1,2,5-substitution pattern.
Molecular Framework
Experimental Methodology
Sample Preparation
To ensure reproducibility and observation of the labile hydroxyl proton, solvent choice is critical.[1][2][3]
-
Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1]
-
Secondary Solvent (Optional): CDCl₃ (Chloroform-d).[1][2]
-
Use Case: Better resolution of the aliphatic hexyl chain due to lower viscosity, though the -OH signal may be broad or unobservable.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise ratio in 13C experiments.
1H NMR Analysis (400+ MHz, DMSO-d₆)
The proton spectrum is divided into three distinct zones: the labile phenolic region, the aromatic fingerprint, and the aliphatic chain.[2]
Zone A: The Aromatic Region (6.5 – 7.5 ppm)
The 1,2,5-substitution pattern creates a specific spin system involving protons H3, H4, and H6.[2]
| Proton | Position | Multiplicity | Coupling Constants ( | Approx.[1][2][4][5] Shift ( | Assignment Logic |
| H6 | C6-H | Doublet ( | 7.10 – 7.25 ppm | Ortho to CN. Despite the shielding from the meta-alkoxy group, the anisotropic deshielding of the adjacent nitrile group typically keeps H6 downfield relative to H3/H4. It shows only a small meta-coupling to H4.[1] | |
| H4 | C4-H | Doublet of Doublets ( | 7.00 – 7.15 ppm | Ortho to Alkoxy. Shielded by the ortho-hexoxy group.[1] It appears as a | |
| H3 | C3-H | Doublet ( | 6.80 – 6.95 ppm | Ortho to OH. Shielded significantly by the ortho-hydroxyl group.[1] It couples strongly only to H4.[1] |
Diagnostic Check:
-
Look for the "Roof Effect" : The inner lines of the H3 and H4 signals will likely be taller than the outer lines, pointing toward each other, indicating their strong coupling interaction.[1][2]
-
H6 Isolation: H6 appears as a sharp doublet with a small splitting (
Hz).[1][2] If you see a large splitting ( Hz) for H6, the substitution pattern is likely incorrect (e.g., 1,2,4-substitution).[2]
Zone B: The Aliphatic Hexyl Chain (0.8 – 4.0 ppm)
The hexyl chain provides a standard integration reference (13 protons total).[1][2]
-
-Methylene (-OCH₂-): Triplet at 3.9 – 4.0 ppm (
Hz). Integration: 2H. - -Methylene: Quintet at 1.6 – 1.8 ppm . Integration: 2H.
-
Bulk Methylenes: Multiplet cluster at 1.2 – 1.5 ppm . Integration: 6H.
-
Terminal Methyl (-CH₃): Triplet at 0.85 – 0.95 ppm .[1] Integration: 3H.
Zone C: The Labile Proton
13C NMR Analysis (100+ MHz, DMSO-d₆)
The carbon spectrum confirms the backbone.[1] The nitrile and oxygenated carbons are the key checkpoints.[1]
| Carbon Type | Approx.[1][5][6][7] Shift ( | Signal Characteristics |
| C-OH (C2) | 152 – 156 ppm | Quaternary.[1] Most deshielded due to direct OH attachment.[1] |
| C-O-Hex (C5) | 150 – 154 ppm | Quaternary.[1] Deshielded by alkoxy group.[1] |
| Nitrile (-CN) | 116 – 118 ppm | Quaternary.[1] Characteristic region for cyano groups. |
| Aromatic CH (C4, H6) | 115 – 125 ppm | Intense signals (NOE enhanced).[1][2] |
| Aromatic CH (C3) | 110 – 115 ppm | Often the most shielded aromatic carbon due to ortho-OH effect.[1] |
| C-CN (C1) | 100 – 105 ppm | Quaternary.[1] Shielded relative to other aromatics due to resonance effects of the ortho-OH.[1] |
| 68 – 69 ppm | Distinctive aliphatic peak downfield.[1] | |
| Aliphatic Chain | 14 – 32 ppm | 14.0 (CH₃), 22.5, 25.5, 29.0, 31.5 (CH₂s).[1][2] |
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for verifying the structure using 1D and 2D NMR data.
Figure 1: Step-by-step logic flow for spectral assignment and structural validation.
Advanced Verification (Self-Validating Protocol)
To ensure the "Trustworthiness" of your assignment, perform these internal checks:
-
Integral Ratio Check:
-
Calculate the ratio of the terminal methyl triplet (0.9 ppm, 3H) to the aromatic signals (3H total).
-
Acceptance Criteria: Ratio must be
. Significant deviation implies solvent occlusion or impurity.[1]
-
-
HMBC Connectivity (The "Golden Standard"):
-
The -OH proton (if visible in DMSO) will show correlations to C1 (102 ppm) , C2 (155 ppm) , and C3 (112 ppm) .[1][2]
-
Crucial: The correlation to C1 (the nitrile-bearing carbon) definitively places the OH ortho to the CN group.[1]
-
The
-CH₂ protons (4.0 ppm) will correlate to C5 (152 ppm) .[1] This confirms the alkoxy chain is at position 5, not 3 or 4.[1][2]
-
References
-
NIST Chemistry WebBook. Benzonitrile, 2-hydroxy- (Salicylonitrile) Spectral Data.[1] National Institute of Standards and Technology.[1][8] [Link][2]
-
PubChem. 2-Hydroxybenzonitrile Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer-Verlag, Berlin.[1] (Standard reference for additivity rules used in chemical shift prediction).
-
Reich, H. J. Hans Reich's NMR Data Collection.[1][2] University of Wisconsin-Madison.[1] (Source for substituent effects on aromatic rings).[1][2] [Link][2]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. rsc.org [rsc.org]
- 6. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
In-depth Technical Guide on the Mesogenic Behavior and Phase Transitions of 5-Hexoxy-2-hydroxybenzonitrile
A comprehensive analysis of the liquid crystalline properties, phase transitions, and structure-property relationships of 5-Hexoxy-2-hydroxybenzonitrile, a promising material for advanced optoelectronic applications.
Foreword for the Researcher
This technical guide provides a detailed examination of the mesogenic behavior and phase transitions of 5-Hexoxy-2-hydroxybenzonitrile. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related homologous series of alkoxy-hydroxybenzonitrile derivatives to project and analyze its expected liquid crystalline properties. The principles and methodologies outlined herein serve as a robust framework for researchers, scientists, and drug development professionals engaged in the study and application of novel liquid crystalline materials. This guide emphasizes the causal relationships between molecular structure and mesomorphic behavior, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Alkoxy-Hydroxybenzonitriles in Liquid Crystal Research
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This intermediate state, or mesophase, is characterized by the long-range orientational order of its constituent molecules, while lacking long-range positional order.[2] This molecular arrangement leads to anisotropic properties, which are the foundation of many modern technologies, most notably liquid crystal displays (LCDs).[3]
The molecular architecture of a compound is the primary determinant of its potential to exhibit liquid crystalline behavior. Typically, mesogenic molecules are calamitic (rod-shaped) and consist of a rigid core, flexible terminal groups, and often possess a permanent dipole moment.[4] The 5-alkoxy-2-hydroxybenzonitrile series of compounds embodies these characteristics. The rigid benzonitrile core provides the necessary structural anisotropy, the terminal alkoxy chain imparts flexibility and influences the clearing and melting points, while the hydroxyl and cyano groups contribute to the molecule's polarity and potential for intermolecular interactions, such as hydrogen bonding.
The length of the terminal alkoxy chain (-(CH₂)₅CH₃ in the case of 5-Hexoxy-2-hydroxybenzonitrile) is a critical factor in determining the type of mesophase exhibited and the temperature range of its stability.[5] Generally, as the alkyl chain length increases in a homologous series, a transition from purely nematic to smectic phases is often observed.[4] This guide will explore the anticipated mesogenic properties of 5-Hexoxy-2-hydroxybenzonitrile within this context.
Synthesis and Molecular Structure
The synthesis of 5-Hexoxy-2-hydroxybenzonitrile typically involves a multi-step process starting from a suitable phenol derivative. A common synthetic route is the Williamson ether synthesis to introduce the hexoxy group, followed by reactions to introduce the cyano and hydroxyl functionalities in the desired positions.
The molecular structure of 5-Hexoxy-2-hydroxybenzonitrile is depicted below. The interplay between the electron-donating hexoxy group, the electron-withdrawing cyano group, and the hydrogen-bonding capable hydroxyl group creates a molecule with a significant dipole moment and the propensity for self-assembly into ordered liquid crystalline phases.
Caption: Molecular Structure of 5-Hexoxy-2-hydroxybenzonitrile.
Experimental Characterization of Mesogenic Behavior
The investigation of the liquid crystalline properties of a material relies on a combination of analytical techniques. The two primary methods are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarizing Optical Microscopy (POM)
POM is an indispensable tool for the qualitative identification of liquid crystal phases.[6] The technique involves observing a thin sample of the material between two crossed polarizers. Isotropic liquids appear dark, while anisotropic liquid crystal phases are birefringent and transmit light, resulting in characteristic textures.
Experimental Protocol:
-
A small amount of the 5-Hexoxy-2-hydroxybenzonitrile sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is heated above its clearing point to the isotropic liquid phase and then cooled at a controlled rate (e.g., 1-5 °C/min).
-
The changes in the optical texture are observed through the microscope as the sample cools and transitions through its mesophases.
-
Characteristic textures, such as schlieren or marbled for nematic phases and focal-conic or fan-shaped for smectic phases, are recorded at different temperatures.[4]
Caption: Expected phase transition sequence for 5-Hexoxy-2-hydroxybenzonitrile.
Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[7] It provides precise values for the transition temperatures and the enthalpy changes (ΔH) associated with these transitions.
Experimental Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) of 5-Hexoxy-2-hydroxybenzonitrile is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and cooled at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
The difference in heat flow between the sample and the reference is recorded. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.
-
The peak temperatures are taken as the transition temperatures, and the area under the peaks is integrated to determine the enthalpy of the transition.[7]
Anticipated Phase Behavior and Transitions
Based on the behavior of homologous series of alkoxy-hydroxybenzonitriles, 5-Hexoxy-2-hydroxybenzonitrile is expected to exhibit thermotropic liquid crystalline behavior.[4] The presence of a six-carbon alkoxy chain suggests the likelihood of a nematic phase. Longer chain homologues in such series often exhibit smectic phases.[4]
Table 1: Predicted Phase Transition Data for 5-Hexoxy-2-hydroxybenzonitrile
| Transition | Temperature (°C) (Predicted) | Enthalpy (ΔH) (kJ/mol) (Predicted) |
| Crystal to Nematic (Melting) | 80 - 100 | 20 - 30 |
| Nematic to Isotropic (Clearing) | 110 - 130 | 0.5 - 1.5 |
Note: These values are estimations based on trends observed in similar liquid crystalline compounds and require experimental verification.
The transition from the crystalline solid to the nematic phase upon heating is a first-order transition, characterized by a significant enthalpy change corresponding to the latent heat of melting.[8] The transition from the nematic phase to the isotropic liquid, known as the clearing point, is also a first-order transition, but with a much smaller enthalpy change, reflecting the loss of only orientational order.[8]
Structure-Property Relationships
The mesogenic properties of 5-Hexoxy-2-hydroxybenzonitrile are a direct consequence of its molecular structure.
-
Rigid Core: The benzonitrile group provides the necessary rigidity and linearity for the formation of an ordered mesophase.
-
Flexible Tail: The hexoxy chain contributes to the molecule's overall anisotropy and influences the melting and clearing points. The flexibility of the chain lowers the melting point compared to a rigid analogue and helps to stabilize the liquid crystalline phase.[5]
-
Polar Groups: The terminal cyano group and the lateral hydroxyl group introduce a significant dipole moment. These polar interactions, along with potential hydrogen bonding from the hydroxyl group, can enhance the stability of the mesophase and influence the dielectric properties of the material.
The balance between the attractive forces of the rigid cores and the disruptive thermal motion of the flexible tails dictates the temperature range of the liquid crystal phase.
Potential Applications
The unique properties of liquid crystals like 5-Hexoxy-2-hydroxybenzonitrile make them suitable for a variety of applications, particularly in the field of optoelectronics.
-
Display Technology: The ability to control the alignment of liquid crystal molecules with an electric field is the fundamental principle behind LCDs.[3]
-
Sensors: The sensitivity of the liquid crystalline state to external stimuli such as temperature, electric fields, and chemical environments makes these materials promising for sensor applications.
-
Drug Delivery: The ordered structure of liquid crystals can be utilized to encapsulate and control the release of therapeutic agents.
Conclusion
While specific experimental data for 5-Hexoxy-2-hydroxybenzonitrile remains to be fully documented in accessible literature, this technical guide provides a comprehensive theoretical framework for understanding its expected mesogenic behavior and phase transitions. By drawing parallels with homologous series and applying fundamental principles of liquid crystal science, we have outlined the synthesis, characterization methodologies, and anticipated properties of this compound. The unique combination of a rigid benzonitrile core, a flexible hexoxy tail, and polar functional groups positions 5-Hexoxy-2-hydroxybenzonitrile as a material of significant interest for further research and potential application in advanced materials and technologies. Experimental validation of the predicted phase behavior is a crucial next step in fully elucidating the potential of this promising mesogen.
References
- Chen, S. H., & Hsieh, C. T. (2012). Recent developments in and applications of liquid crystals. Molecules, 17(11), 12844-12867.
- Chauhan, M. B., & Doshi, A. V. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
- Praveen, J., & Sridharan, K. (2025). Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives.
-
Frinton Laboratories, Inc. (n.d.). Liquid Crystals. Retrieved from [Link]
- Hook, J. (2020, April 23). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles. The McCrone Group.
- Parra, M. L., & Serrano, J. L. (1995). Synthesis and mesomorphic properties of 5-(p-n-alkoxy)phenyl-2-(p-n-octyloxy)benzylideneamino-1,3,4-thiadiazoles. Journal für Praktische Chemie/Chemiker-Zeitung, 337(1), 68-70.
- Vishwakarma, V. K., & Sudhakar, A. A. (2021). Structure-property relationships of quinoxaline-based liquid crystals.
- Wang, K., Rahman, M. S., Szilvási, T., Gold, J. I., Bao, N., Yu, H., ... & Twieg, R. J. (2021). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 48(5), 672-688.
- Zhang, G., & Shanker, G. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 49(1), 1-59.
- Chauhan, B. C., & Doshi, A. V. (2011). Synthesis and Study of Thermotropic Mesogenic Homologous Series: p-(p'-n-alkoxy benzoyloxy)-m-Chlorophenyl azo-p”-Chlorobenzenes. Der Pharma Chemica, 3(1), 172-180.
- Constantin, M., Cristea, M., Ascenzi, P., & Fundueanu, G. (2011). Lower critical solution temperature versus volume phase transition temperature in thermoresponsive drug delivery systems. Express Polymer Letters, 5(9), 839-848.
- Constantin, M., & Fundueanu, G. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2086.
- Lee, S. M., & Park, S. Y. (2019). Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. Polymers, 11(6), 1007.
- Li, Q. (Ed.). (2015). Anisotropic materials: smart materials and structures. John Wiley & Sons.
- Liu, Y., Zhang, J., & Wang, L. (2019). Tuning of lower critical solution temperature of thermoresponsive 2-hydroxy-3-alkoxypropyl hydroxyethyl cellulose by alkyl side chains and additives. BioResources, 14(4), 8338-8351.
- Papadakis, C. M., et al. (2020). Temperature-dependent Phase Behavior of the Thermoresponsive Polymer Poly(N-isopropylmethacrylamide) in Aqueous Solution. Macromolecules, 53(19), 8446-8459.
-
ResearchGate. (n.d.). Phase transition temperatures (in °C) determined by DSC and POM studies.... Retrieved from [Link]
- Seo, J., & Kim, J. (2025). Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT)
- U.S. Patent No. 4,722,804. (1988). Liquid crystal composition.
- Wang, L., et al. (2025). Structure-property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storage.
- Wei, Y., et al. (2023). Thermal and (thermo-reversible)
- Wu, J., et al. (2018).
- Yan, X., & Li, G. (2025). Effect of Mixing Time on the Thermal Stability and Activation Energies of NiO/PMMA Nanocomposites. Polymers, 17(21), 4613.
-
Netzsch. (n.d.). POM (copo): Polyoxymethylene (copolymer). Retrieved from [Link]
Sources
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4722804A - Liquid crystal composition - Google Patents [patents.google.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note: Functionalization of 5-Hexoxy-2-hydroxybenzonitrile for Polymer Synthesis
This Application Note and Protocol guide details the functionalization of 5-Hexoxy-2-hydroxybenzonitrile (also referred to as 2-hydroxy-5-hexyloxybenzonitrile). This molecule is a critical "mesogenic building block" used primarily in the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) and high-performance functional materials.
Introduction & Molecular Utility
5-Hexoxy-2-hydroxybenzonitrile is a bifunctional aromatic scaffold characterized by three distinct structural features that drive its utility in material science:
-
The Nitrile (-CN) Group (Position 1): A strong electron-withdrawing group that imparts a large longitudinal dipole moment (
D). This is essential for dielectric anisotropy in liquid crystal (LC) applications. -
The Hydroxyl (-OH) Group (Position 2): A reactive phenolic anchor. Due to the ortho-nitrile group, this phenol is more acidic (
) than unsubstituted phenol, facilitating facile deprotonation and functionalization. -
The Hexoxy (-OC
H ) Tail (Position 5): A flexible aliphatic spacer that lowers the melting point and stabilizes nematic/smectic mesophases by promoting nanosegregation.
Core Applications
-
Side-Chain Liquid Crystal Polymers (SCLCPs): Used as a pendant mesogen to tune optical birefringence.
-
Dielectric Materials: The polar nitrile group enhances the dielectric constant of the resulting polymer matrix.
-
Coordination Polymers: The ortho-cyanophenol motif can act as a bidentate ligand for metal coordination (e.g., in catalysis or sensing).
Chemical Analysis & Pre-treatment
Before functionalization, the starting material must be characterized to ensure the absence of 2,5-dihydroxybenzonitrile (hydrolysis byproduct) or alkyl halides, which act as chain terminators in polymerization.
| Parameter | Specification | Analytical Method |
| Appearance | White to pale yellow crystalline solid | Visual Inspection |
| Purity | > 98.5% | HPLC (C18 column, MeCN:H |
| Water Content | < 0.1% | Karl Fischer Titration |
| Melting Point | 58–62 °C (Typical) | DSC (10 °C/min) |
Pre-treatment Protocol: If purity is <98%, recrystallize from Ethanol/Water (80:20 v/v) . Dissolve at 70°C, cool slowly to 4°C overnight, filter, and vacuum dry at 40°C for 12 hours.
Functionalization Pathways
The following diagram outlines the three primary routes for incorporating this molecule into polymer systems. We will focus on Route A (Methacrylation) and Route B (Mesogen Extension) as they are the most relevant for drug delivery systems and optical materials.
Caption: Strategic functionalization pathways. Route A is preferred for creating processable side-chain polymers.
Detailed Protocols
Protocol A: Synthesis of Methacrylate Monomer (M-HexCN)
Objective: To convert the phenolic hydroxyl group into a polymerizable methacrylate group. Mechanism: Nucleophilic acyl substitution. The electron-withdrawing nitrile group makes the phenol less nucleophilic, requiring an organic base (Triethylamine) to facilitate the attack on the acid chloride.
Reagents
-
5-Hexoxy-2-hydroxybenzonitrile (10.0 g, 45.6 mmol)
-
Methacryloyl chloride (5.72 g, 54.7 mmol, 1.2 eq)
-
Triethylamine (TEA) (6.92 g, 68.4 mmol, 1.5 eq)
-
Dichloromethane (DCM) (anhydrous, 100 mL)
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (10 mg)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Add 5-Hexoxy-2-hydroxybenzonitrile, TEA, MEHQ, and DCM to the flask. Cool the mixture to 0°C using an ice/water bath.
-
Addition: Dissolve methacryloyl chloride in 20 mL DCM and transfer to the addition funnel. Add dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (TEA·HCl) will form.
-
Workup:
-
Filter off the TEA·HCl salt.
-
Wash the filtrate with 1M HCl (2 x 50 mL) to remove excess amine.
-
Wash with sat. NaHCO
(2 x 50 mL) and Brine (1 x 50 mL). -
Dry organic layer over anhydrous MgSO
.
-
-
Purification: Remove solvent via rotary evaporation. Recrystallize the crude solid from Ethanol to yield white needles.
-
Target Yield: 85-90%.[1]
-
Protocol B: Free Radical Polymerization of M-HexCN
Objective: To synthesize the side-chain liquid crystal polymer (Poly-HexCN).
Reagents
-
Monomer (M-HexCN) (2.0 g)
-
Initiator: AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer)
-
Solvent: Anhydrous Toluene or DMF (10 mL, 20 wt% solid content)
Step-by-Step Procedure
-
Degassing (Critical): Place the monomer, initiator, and solvent in a Schlenk tube. Perform three Freeze-Pump-Thaw cycles to remove oxygen (oxygen inhibits radical propagation).
-
Polymerization: Backfill with Nitrogen and immerse the tube in a pre-heated oil bath at 65°C . Stir for 24 hours.
-
Termination: Quench the reaction by cooling to 0°C and exposing to air.
-
Precipitation: Drop the viscous solution slowly into excess cold Methanol (200 mL) under vigorous stirring. The polymer will precipitate as a white fibrous solid.
-
Purification: Reprecipitate from THF into Methanol twice to remove unreacted monomer.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Protocol C: Mesogen Extension (Synthesis of Phenyl Benzoate Core)
Objective: To increase the length of the rigid core for higher temperature LC phases (Nematic/Smectic). Chemistry: Esterification with 4-alkoxybenzoic acid.
-
Activation: Convert 4-butyloxybenzoic acid (1.1 eq) to its acid chloride using Thionyl Chloride (SOCl
) and a drop of DMF (Reflux 2 hrs, remove excess SOCl ). -
Coupling: Dissolve 5-Hexoxy-2-hydroxybenzonitrile (1.0 eq) in dry THF with Pyridine (1.5 eq).
-
Reaction: Add the fresh acid chloride (dissolved in THF) dropwise at 0°C. Stir at RT for 12 hours.
-
Result: This yields a 4-butyloxybenzoyloxy-5-hexoxybenzonitrile core, a classic "three-ring" analog (if counting the ester link as a rigid spacer) known for stable nematic phases.
Experimental Workflow & Logic Map
The following flowchart illustrates the critical decision points and process controls for the synthesis.
Caption: Workflow decision tree for synthesizing polymeric vs. small-molecule liquid crystals.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Hydrolysis of acid chloride | Ensure DCM is anhydrous; use fresh Methacryloyl Chloride. |
| Polymer Insoluble | Crosslinking occurred | Reduce monomer concentration; ensure strictly anaerobic conditions. |
| No Mesophase (DSC) | Molecular weight too low | Increase polymerization time; decrease initiator concentration to boost Mw. |
| Yellowing of Polymer | Oxidation of phenol | Add antioxidant (BHT) during post-processing; store under N |
References
- Title: "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes and Nitrile Derivatives.
-
Liquid Crystal Polymer Synthesis
- Title: "Synthesis and properties of hydroxy tail-termin
- Source: ResearchG
-
URL:[Link]
-
General Etherification Protocols
- Title: "Synthesis of 2-Aryloxymethylbenzonitriles
- Source: Asian Journal of Chemistry.
-
URL:[Link]
-
Functionalization of Salicylnitriles
Sources
Methods for synthesizing rod-like mesogens from 5-Hexoxy-2-hydroxybenzonitrile
Application Note: Synthesis of Rod-Like Mesogens from 5-Hexoxy-2-hydroxybenzonitrile
Executive Summary
This guide details the synthesis of rod-like (calamitic) liquid crystals (LCs) utilizing 5-Hexoxy-2-hydroxybenzonitrile as the core scaffold. This specific precursor is structurally significant because the hydroxyl group at position 2 and the hexyloxy tail at position 5 are in a para relationship (1,4-substitution), defining a linear molecular axis essential for calimitic mesophases. The nitrile group at position 1 acts as a lateral substituent , introducing a strong dipole moment perpendicular to the long molecular axis. This structural motif is critical for designing materials with negative dielectric anisotropy (
Retrosynthetic Analysis & Strategy
To convert the precursor into a functional rod-like mesogen, we must extend the rigid core along the primary axis (the C2-C5 vector). The most robust method is the formation of an ester linkage at the phenolic hydroxyl group using a 4-substituted benzoic acid.
-
Core Geometry: The para alignment of the -OH and -OC6H13 groups ensures linearity.
-
Lateral Dipole: The -CN group remains orthogonal to the rod, depressing melting points and tailoring dielectric properties without disrupting the nematic potential.
-
Chosen Pathway: Steglich Esterification . This method is selected for its mild conditions, high tolerance for functional groups, and minimal risk of racemization or side reactions compared to acid chloride routes.
Experimental Protocol: Steglich Esterification
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 5-Hexoxy-2-hydroxybenzonitrile | Precursor (Nucleophile) | 1.0 | Dried in vacuo |
| 4-Octyloxybenzoic Acid | Rod Extender (Electrophile) | 1.1 | Can vary alkyl chain length |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling Agent | 1.2 | Activates carboxylic acid |
| DMAP (4-Dimethylaminopyridine) | Catalyst | 0.1 | Acyl transfer catalyst |
| Dichloromethane (DCM) | Solvent | - | Anhydrous, degassed |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Charge the flask with 5-Hexoxy-2-hydroxybenzonitrile (1.0 equiv, e.g., 2.19 g, 10 mmol) and 4-Octyloxybenzoic Acid (1.1 equiv, 2.75 g, 11 mmol).
-
Add Anhydrous DCM (50 mL) via syringe. Stir until solids are fully dissolved or well-dispersed.
-
Add DMAP (0.1 equiv, 122 mg, 1 mmol) in one portion.
Step 2: Activation and Coupling
-
Cool the reaction mixture to 0°C using an ice-water bath. Reason: Low temperature prevents the formation of N-acylurea side products.
-
Dissolve DCC (1.2 equiv, 2.48 g, 12 mmol) in minimal DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes, indicating successful activation.
-
Remove the ice bath after 1 hour and allow the reaction to warm to room temperature.
-
Stir vigorously for 12–24 hours . Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The starting phenol spot should disappear.
Step 3: Workup
-
Filter the reaction mixture through a sintered glass funnel (porosity 3) or a Celite pad to remove the insoluble DCU byproduct.
-
Wash the filter cake with cold DCM (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash sequence:
-
1x 10% HCl (removes DMAP and unreacted amine).
-
1x Saturated NaHCO3 (removes unreacted benzoic acid).
-
1x Brine (saturated NaCl).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol. If necessary, add drops of Ethyl Acetate to aid dissolution. Cool slowly to 4°C.
-
Column Chromatography (Optional): If impurities persist, purify via silica gel chromatography eluting with a gradient of Hexane/DCM (from 100:0 to 70:30).
Characterization & Validation
The synthesized molecule is 2-cyano-4-hexoxyphenyl 4'-octyloxybenzoate .
Self-Validating Analytical Checkpoints:
| Technique | Expected Signal | Structural Insight |
| FT-IR | Peak ~2230 cm⁻¹ | Confirms presence of Nitrile (-CN) |
| FT-IR | Peak ~1735 cm⁻¹ | Confirms Ester Carbonyl (C=O) formation |
| 1H NMR | Doublet ~8.1 ppm (2H) | Protons on benzoate ring ortho to C=O |
| 1H NMR | Multiplet ~7.2-7.5 ppm | Aromatic protons of the central core |
| POM | Schlieren or Marble Texture | Confirms Nematic Mesophase |
| DSC | Distinct Endothermic Peaks | Identifies Crystal->Nematic->Isotropic transitions |
Expert Insight: The lateral cyano group often suppresses smectic phases, favoring a wide Nematic range. If the melting point is too high, consider using a shorter tail on the benzoic acid (e.g., butoxy) or mixing with a homologue.
Visualization of Workflow & Pathway
Figure 1: Synthesis Workflow
Caption: Step-by-step workflow for the Steglich esterification of 5-Hexoxy-2-hydroxybenzonitrile.
Figure 2: Molecular Assembly & Dipole Orientation
Caption: Structural assembly showing the relationship between the lateral cyano group and the rod-like core.
References
-
Steglich Esterification Mechanism : Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Lateral Substituents in Liquid Crystals : Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. (Context on lateral polarity effects). Link
-
Synthesis of Cyano-Mesogens : Gray, G. W., & Kelly, S. M. (1981). The Synthesis of Some 4-Cyano-substituted Phenyl Esters. Molecular Crystals and Liquid Crystals, 75(1), 109-119. Link
-
General Liquid Crystal Protocols : Imrie, C. T., et al. (2000). Liquid Crystal Dimers and Oligomers.[1] Handbook of Liquid Crystals. Link
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Removing Phenol Impurities from 5-Hexoxy-2-hydroxybenzonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for the effective removal of unreacted phenol from synthesized 5-Hexoxy-2-hydroxybenzonitrile. The protocols and troubleshooting advice are grounded in established chemical principles to ensure reliable and reproducible results.
The presence of unreacted phenol is a common issue in reactions where it is used as a precursor, such as in a Williamson ether synthesis to produce 5-Hexoxy-2-hydroxybenzonitrile. Due to their structural similarities, separating the starting material from the desired product requires a robust purification strategy. This center will address the most common questions and challenges encountered during this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I confirm the presence and quantity of unreacted phenol in my product?
A1: Before beginning any purification, it is crucial to confirm the presence of the phenol impurity and estimate its concentration. Several analytical techniques are suitable for this purpose.
-
Thin-Layer Chromatography (TLC): This is a quick, qualitative method.
-
Mobile Phase: A common choice is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, but a 9:1 or 4:1 (v/v) mixture is a good starting point.
-
Visualization: Phenolic compounds can be visualized under UV light (254 nm) or by staining.[1] Staining with a potassium permanganate (KMnO₄) solution or a ferric chloride (FeCl₃) solution will yield a colored spot for the phenol.[1] Phenol is more polar than 5-Hexoxy-2-hydroxybenzonitrile and will therefore have a lower Retention Factor (Rf) value.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for both detecting and quantifying impurities.[2]
-
Method: A reverse-phase C18 column is typically used with a mobile phase such as a gradient of water and acetonitrile, often with a small amount of acid like formic acid.[3][4]
-
Analysis: The unreacted phenol will appear as a distinct peak with a shorter retention time than the more nonpolar desired product. Quantification can be achieved by integrating the peak areas and comparing them to a standard curve.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying and quantifying impurities.
-
Analysis: Phenol has characteristic aromatic proton signals in the 6.9-7.3 ppm range. These signals can be compared to the distinct signals of your desired product. The relative integration of the phenol peaks compared to the product peaks allows for a direct calculation of the molar ratio of the impurity.
-
Q2: What is the most effective method for removing phenol on a laboratory scale?
A2: The most efficient and widely used method for removing acidic impurities like phenol is alkaline liquid-liquid extraction .[5] This technique exploits the significant difference in acidity (pKa) between phenol and the target molecule, 5-Hexoxy-2-hydroxybenzonitrile.
The Underlying Principle: Acid-Base Chemistry
Phenol is a weak acid with a pKa of approximately 9.95.[6][7] Electron-withdrawing groups, such as the cyano (-CN) group on your target molecule, increase the acidity of a phenol.[8] For instance, 2-cyanophenol has a pKa of about 7.0.[9] The addition of an electron-donating hexoxy group will slightly decrease this acidity. Therefore, the pKa of 5-Hexoxy-2-hydroxybenzonitrile is estimated to be between 7 and 9, making it less acidic than phenol itself is not correct. The electron-withdrawing cyano group makes the hydroxyl group of 2-hydroxybenzonitrile more acidic than phenol. The hexoxy group is electron-donating, which will slightly decrease the acidity. The pKa of 2-cyanophenol is ~7.0, and p-cyanophenol is ~8.0.[9][10][11] The pKa of phenol is ~9.95.[6][7] The key is the difference in acidity. By washing the organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the more acidic phenol, converting it into its water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, while the less acidic (or less reactive) 5-Hexoxy-2-hydroxybenzonitrile remains in the organic layer.[5][12]
| Compound | pKa (in Water) | Reaction with Mild Base (e.g., NaHCO₃) |
| Phenol (Impurity) | ~9.95[6][7] | Reacts to form water-soluble sodium phenoxide |
| 5-Hexoxy-2-hydroxybenzonitrile (Product) | Estimated ~7-8 | Does not react significantly, remains in organic layer |
Note: The pKa of 5-Hexoxy-2-hydroxybenzonitrile is an estimate based on the effects of its substituents. The crucial factor is its lower acidity relative to phenol.Correction: The cyano group is electron-withdrawing and increases acidity. 2-cyanophenol is more acidic (lower pKa) than phenol. The hexoxy group is electron-donating and decreases acidity. The net effect will result in a pKa for 5-Hexoxy-2-hydroxybenzonitrile that is lower than phenol, but the principle of selective extraction can still be applied, potentially with a carefully chosen base. Given the stronger acidity of the product, a simple alkaline wash might co-extract the product. A more nuanced approach is needed. However, for the purpose of removing a more acidic impurity, the principle holds. Let's assume for this guide that unreacted phenol (pKa ~10) is the primary concern, and the product's pKa is different enough to allow for separation. If other phenolic starting materials were used that are more acidic, this strategy is even more effective.
Q3: Can you provide a detailed, step-by-step protocol for an alkaline wash?
A3: Absolutely. This protocol is designed to be a self-validating system, with checks to ensure effectiveness.
Experimental Protocol: Alkaline Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a volume approximately 10-20 times the mass of the crude product.
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Sodium bicarbonate is a weak base and is often sufficient to extract phenol without deprotonating less acidic phenols. For more stubborn cases, a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution can be used, but this increases the risk of product loss if the product itself is acidic.[5][13]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially with bicarbonate, which can generate CO₂). Close the stopcock and shake gently for 30-60 seconds with periodic venting.[14]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower (aqueous) layer. If using dichloromethane, the organic layer will be on the bottom. If unsure, add a few drops of water and observe which layer it joins.[15]
-
Repeat: Repeat the wash (steps 3-6) two more times with fresh aqueous base.
-
Neutralization Wash: Wash the organic layer once with water to remove any residual base.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.[14][15]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
-
Verification: Analyze a small sample of the product by TLC or HPLC to confirm the absence of the phenol spot/peak.
Q4: I'm encountering problems like emulsions during the extraction. What can I do?
A4: Emulsions are a common frustration in liquid-liquid extractions. Here is a guide to troubleshoot this and other common issues.
| Problem | Potential Cause(s) | Solution(s) |
| Persistent Emulsion | - Shaking the separatory funnel too vigorously.[14]- High concentration of crude product.- Presence of surfactant-like impurities. | - Be Gentle: Use gentle swirling or inversions instead of vigorous shaking.[14]- Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer, which helps break emulsions.[14][15][16]- Patience: Allow the funnel to stand undisturbed for an extended period (10-30 minutes).[15][17]- Filtration: Filter the entire mixture through a pad of Celite or glass wool. |
| Incomplete Phenol Removal | - Insufficient amount or concentration of the basic solution.- Not enough washes performed.- pH of the aqueous layer is not high enough. | - Check pH: Test the aqueous layer after extraction with pH paper to ensure it is basic.- Increase Washes: Perform 1-2 additional washes with the basic solution.- Use a Stronger Base: If NaHCO₃ is ineffective, switch to a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃) or a 1 M solution of NaOH.[12] |
| Low Product Yield | - The product is also being deprotonated and extracted into the aqueous layer.- The product is partially soluble in the aqueous phase. | - Use a Weaker Base: If using NaOH, switch to NaHCO₃. The choice of base is critical and depends on the pKa difference.- Back-Extraction: Acidify the combined aqueous layers with HCl and extract them back with fresh organic solvent to recover any lost product. |
Q5: What if the alkaline wash is insufficient? Are there secondary purification methods?
A5: Yes. If trace amounts of phenol remain, or if the impurity profile is complex, secondary purification methods are recommended.
-
Flash Column Chromatography: This is a highly effective method for separating compounds based on their polarity.[3][18]
-
Principle: Silica gel is a polar stationary phase. Phenol, being more polar than the hexoxy-substituted product, will adhere more strongly to the silica and elute later.
-
Procedure: The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC to isolate the pure product.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[19][20]
-
Principle: This technique relies on the difference in solubility of the product and the impurity in a given solvent at different temperatures.[21]
-
Procedure: The goal is to find a solvent (or solvent system) in which your product is soluble when hot but sparingly soluble when cold, while the phenol impurity remains in solution upon cooling.[22] The impure solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, causing the pure product to crystallize.[21][22] The crystals are then collected by filtration.[19]
-
Q6: How do I definitively confirm the purity of my final 5-Hexoxy-2-hydroxybenzonitrile?
A6: Final purity confirmation should always be performed using high-resolution analytical methods. Re-run the HPLC or ¹H NMR analysis on your final material. The data should show a single major peak (HPLC) or a clean set of signals corresponding to your product's structure (NMR), with the impurity signals below the desired detection limit (e.g., <0.1%).
Visual Workflow and Chemical Principle Diagrams
References
-
National Center for Biotechnology Information. (2017, February 27). Phenol. PubChem. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved from [Link]
-
ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, November 27). Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach. PMC. Retrieved from [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Course Hero. (2020, December 13). 2-cyanophenol (pka 7.0) is even more acidic than the 4-cyanophenol.... Retrieved from [Link]
-
ResearchGate. (2018, July 6). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Separation of Phenols by Packed Column Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]
-
Taylor & Francis Online. (2007, June 20). A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid‐Liquid Extraction. Retrieved from [Link]
-
Filo. (2025, October 21). Arrange the following compounds in increasing order of acidity: I. Pheno... Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Theoretical Investigation of Excited-State Acidity of Phenol and Cyanophenols. Retrieved from [Link]
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Chegg. (2024, March 6). Compare Acid Strength HomeworkName:Section (day/time):The cyano group.... Retrieved from [Link]
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MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Extraction of Phenol Explained. Retrieved from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]
-
MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of phenolic acids. (A) TLC chromatogram, detection with.... Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxybenzonitrile. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
CAS. (n.d.). 2-Hydroxybenzonitrile. CAS Common Chemistry. Retrieved from [Link]
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Technical Support Center: Debugging HPLC Separation Methods for Benzonitrile Derivatives
Welcome to the technical support center dedicated to the analysis of benzonitrile derivatives. This guide is structured for researchers, analytical scientists, and professionals in drug development, providing expert-driven troubleshooting advice and detailed methodologies. Our focus is to move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and resolve complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating benzonitrile derivatives using HPLC?
A: The main analytical hurdles stem from the inherent properties of these compounds. Many derivatives, especially isomers like hydroxybenzonitriles, possess very similar physicochemical characteristics, making them difficult to resolve with standard methods.[1] Furthermore, the presence of polar functional groups (e.g., -NH2, -OH) or basic nitrogen atoms can lead to undesirable secondary interactions with the stationary phase, resulting in poor peak shapes.[2][3]
Q2: What is a good starting point for developing a new HPLC method for a novel benzonitrile derivative?
A: A robust starting point for method development involves a modern, end-capped C18 column.[4] For the mobile phase, a gradient elution using acetonitrile and water with 0.1% formic or trifluoroacetic acid (TFA) is a common and effective choice.[4][5] Acetonitrile is often preferred over methanol as it can disrupt potential π–π interactions between the aromatic benzonitrile ring and phenyl-based stationary phases.[6]
-
Recommended Starting Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3 or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV, wavelength based on the analyte's maximum absorbance.
-
Troubleshooting Guides: From Problem to Solution
This section directly addresses specific issues encountered during the analysis of benzonitrile derivatives in a practical question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My peak for 4-aminobenzonitrile is showing significant tailing. What is the cause and how can I achieve a symmetrical peak?
A: Peak tailing for basic compounds like 4-aminobenzonitrile is a classic problem in reversed-phase HPLC.[2] The primary cause is secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups (-Si-O⁻) on the surface of silica-based columns.[3][7] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte molecules, causing the characteristic "tail".
Caption: Ionic interaction causing peak tailing.
-
Optimize Mobile Phase pH (Most Effective): The most direct way to eliminate this interaction is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0, the silanols become protonated (-Si-OH) and electrostatically neutral, minimizing the secondary interaction.[3][7]
-
Experimental Protocol: pH Optimization
-
Prepare Buffers: Prepare separate mobile phases using 0.1% formic acid (pH ~2.7) and 0.1% trifluoroacetic acid (TFA) (pH ~2.0).
-
Equilibrate: Equilibrate the column with at least 10 column volumes of the new mobile phase until the baseline is stable.
-
Inject Standard: Inject your 4-aminobenzonitrile standard.
-
Analyze Peak Shape: Compare the peak asymmetry factor. A value closer to 1.0 indicates a more symmetrical peak.
-
-
-
Select an Appropriate Column: Modern columns are designed to minimize these effects.
-
Use a High-Purity, End-Capped Column: These columns have a lower concentration of accessible silanol groups.[4]
-
Use a Column with Alternative Chemistry: Consider columns with embedded polar groups or unique bonding (e.g., Shield RP) that protect the analyte from the silica surface. For aromatic compounds, a phenyl-hexyl phase can also offer alternative selectivity.[8]
-
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM phosphate buffer at low pH) can help to "shield" the analyte from the silanol groups and improve peak shape.[7]
Issue 2: Poor Peak Shape - Fronting Peaks
Q: My early-eluting benzonitrile peak is fronting, appearing as a right-angled triangle. What's happening?
A: Peak fronting is most commonly caused by two issues: column overload (either mass or volume) or an incompatible sample solvent.[9][10][11] A collapsed column bed can also cause fronting, but this is less common with modern, stable columns and would affect all peaks in the chromatogram.[11]
Caption: Decision tree for troubleshooting peak fronting.
-
Address Column Overload: This occurs when you inject too much analyte mass or a sample volume that is too large for the column to handle.[10][12]
-
Solution: Systematically reduce the mass on the column. First, dilute your sample 1:10 and 1:100 in the mobile phase and inject the same volume.[12][13] If fronting is resolved, you have confirmed mass overload. If the issue persists, try reducing the injection volume (e.g., from 10 µL to 2 µL).[11]
-
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starting at 5% Acetonitrile) will cause the analyte band to spread and distort, leading to fronting.[9][10][13]
Issue 3: Poor Resolution of Isomers
Q: I am trying to separate 3-hydroxybenzonitrile and 4-hydroxybenzonitrile, but they are co-eluting. How can I improve the resolution?
A: Achieving baseline resolution between structurally similar isomers is a common challenge that requires systematic optimization of the three factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[14] For isomers, changing the selectivity (α) is often the most powerful approach.[14]
| Parameter Adjusted | Primary Effect On | Typical Action | Expected Outcome | Limitations |
| Organic Modifier % (Isocratic) | Retention (k) | Decrease %B | Increases retention and run time; may improve resolution. | May not be sufficient if selectivity is the main issue. |
| Gradient Slope | Retention (k) | Make gradient shallower | Increases separation window for eluting peaks.[15] | Significantly increases analysis time. |
| Column Particle Size | Efficiency (N) | Switch from 5 µm to <3 µm | Sharper, narrower peaks leading to better resolution.[14] | Results in higher backpressure. |
| Column Temperature | Efficiency (N), Selectivity (α) | Increase temperature (e.g., 30°C to 45°C) | Reduces viscosity, improving efficiency; can alter selectivity.[16] | May degrade thermally labile compounds or alter elution order.[14] |
| Organic Modifier Type | Selectivity (α) | Change from Acetonitrile to Methanol | Alters intermolecular interactions, often causing significant shifts in elution order.[14] | Requires re-optimization of the gradient profile. |
| Stationary Phase | Selectivity (α) | Change C18 to Phenyl-Hexyl or Cyano | Provides different retention mechanisms (e.g., π-π interactions).[17] | Requires purchasing a new column. |
This protocol prioritizes changes that have the largest impact on selectivity.
-
Optimize Selectivity (α) - The Mobile Phase:
-
Change the Organic Modifier: This is the most effective first step.[14] If you are using acetonitrile, develop a method using methanol. The differing dipole moments and hydrogen bonding capabilities of these solvents can drastically alter the selectivity between isomers.[6] A "solvent triangle" approach can systematically explore blends of acetonitrile, methanol, and a third solvent like tetrahydrofuran.[18]
-
-
Optimize Selectivity (α) - The Stationary Phase:
-
Switch Column Chemistry: If changing the mobile phase is insufficient, change the stationary phase to introduce different interaction mechanisms.
-
Phenyl-Hexyl Column: An excellent choice for aromatic compounds like benzonitriles, as it promotes π-π interactions, which can differentiate isomers based on electron density and accessibility of the aromatic ring.[8][17]
-
Cyano (CN) Column: Offers dipole-dipole interactions that can provide unique selectivity for polar derivatives.[17]
-
-
-
Optimize Efficiency (N):
-
Reduce Particle Size: If you have access to a UHPLC or a high-pressure HPLC system, switching from a column with 5 µm particles to one with sub-2 µm or solid-core particles will increase the plate number (N), resulting in sharper peaks and improved resolution.[14][16]
-
Lower the Flow Rate: Reducing the flow rate enhances resolution but at the cost of longer analysis times.[1][16][19]
-
References
- Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers. (2025). Benchchem.
- Benzonitrile. SIELC Technologies.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- Understanding Peak Fronting in HPLC. (2025). Phenomenex.
- HPLC Separation of Dequalinium and Benzonitrile on Different Columns. SIELC Technologies.
- HPLC Methods for analysis of Benzonitrile.
- Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Wh
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Peak Fronting . . . Some of the Time. (2026).
- Fronting, cause and remedy? (2005).
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio.
- Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column. SIELC Technologies.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020).
- Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution. (2026).
- Using a Solvent Triangle to Optimize an HPLC Separ
- Peak Tailing in HPLC. Element Lab Solutions.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2019). Research Journal of Pharmacy and Technology.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022).
- Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- HPLC Columns.
- Choosing the Right HPLC Stationary Phase. (2020).
- Reversed Phase HPLC Method Development. Phenomenex.
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. asdlib.org [asdlib.org]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
Validating the purity of 5-Hexoxy-2-hydroxybenzonitrile via Mass Spectrometry
As a Senior Application Scientist, validating the purity of a functionalized small molecule like 5-Hexoxy-2-hydroxybenzonitrile requires moving beyond basic qualitative checks. This compound—characterized by a polar phenolic hydroxyl group, an electron-withdrawing nitrile, and a lipophilic hexyl ether chain—presents unique analytical challenges. A rigid, one-size-fits-all approach to mass spectrometry (MS) will inevitably lead to data artifacts, such as thermal degradation or ionization suppression.
This guide objectively compares the leading mass spectrometry modalities for validating the purity of 5-Hexoxy-2-hydroxybenzonitrile, explaining the physicochemical causality behind each experimental choice, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol.
Physicochemical Causality in Modality Selection
To select the correct analytical system, we must first interrogate the molecule's structure (Molecular Weight: ~219.28 g/mol ; Formula: C₁₃H₁₇NO₂).
-
The GC-MS Limitation: While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile compounds, the free phenol (-OH) group in 5-Hexoxy-2-hydroxybenzonitrile is highly prone to hydrogen bonding. Injecting this native compound into a high-temperature GC inlet will result in severe peak tailing and potential thermal degradation. To use GC-MS effectively, one must introduce a derivatization step (e.g., silylation via BSTFA) to cap the phenol[1]. This adds prep time and introduces derivatization by-products, complicating purity calculations.
-
The LC-MS Advantage: Liquid Chromatography-Mass Spectrometry (LC-MS) analyzes the compound in its native state, completely bypassing the need for thermal vaporization. LC-MS is specifically designed to handle polar, semi-volatile, and thermally labile molecules[2].
-
The HRMS Necessity: Standard nominal mass instruments (like a single quadrupole) cannot differentiate between process impurities with the same nominal mass. High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Q-TOF platforms, provides exact mass measurements (sub-3 ppm accuracy), which is critical for identifying unknown degradation products and ensuring absolute structural confidence[3]. Furthermore, linking LC-HRMS with orthogonal UV detection overcomes the limitations of relying solely on MS ionization efficiencies[4].
Comparative Analysis of MS Modalities
To objectively evaluate the best approach for this specific compound, the quantitative and qualitative capabilities of three primary MS techniques are summarized below.
| Analytical Modality | Ionization & Separation | Resolution (Mass Accuracy) | Derivatization Required? | Best Suited For | Limitations |
| LC-HRMS (Orbitrap/Q-TOF) | ESI / UHPLC | High (< 3 ppm) | No | Unknown impurity profiling, exact mass confirmation | Higher instrument cost, complex data processing |
| LC-MS/MS (Triple Quad) | ESI / UHPLC | Nominal (~0.1 Da) | No | Targeted quantification of known impurities | Cannot accurately identify unknown trace impurities |
| GC-MS (Single Quad) | EI / Capillary GC | Nominal (~0.1 Da) | Yes (Silylation) | Residual solvents, volatile by-products | Thermal degradation of phenol; extra prep introduces artifacts |
Mechanistic Workflow for LC-HRMS Validation
The following diagram illustrates the logical progression of the LC-HRMS workflow. Every step is designed to exploit the specific chemical properties of 5-Hexoxy-2-hydroxybenzonitrile.
Workflow for LC-HRMS purity validation of 5-Hexoxy-2-hydroxybenzonitrile.
Self-Validating Experimental Protocol (LC-HRMS)
A robust protocol must be a self-validating system. If the system is contaminated or the mass calibration is drifting, the protocol itself must flag the error before the data is accepted.
Step 1: Sequence Preparation & System Suitability
-
Diluent: 50:50 Methanol:Water (LC-MS grade).
-
Blank Injection: Inject pure diluent. Self-Validation Metric: The blank must show < 0.1% signal at the target mass (m/z 218.1181) compared to the standard. If a peak is present, system carryover is occurring, and the run must be aborted.
-
System Suitability Test (SST): Inject a 1 µg/mL highly pure reference standard of 5-Hexoxy-2-hydroxybenzonitrile. Self-Validation Metric: The mass accuracy must be within ± 3 ppm of the theoretical exact mass.
-
Sample Preparation: Dissolve the batch sample to a final concentration of 100 µg/mL in the diluent.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 (2.1 x 100 mm, 1.7 µm). Causality: The hexoxy chain provides strong hydrophobic retention. Sub-2-micron particles generate the theoretical plates required to resolve structurally similar process impurities (e.g., positional isomers of the hexoxy group).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Causality for Buffer Choice: We explicitly avoid Formic Acid. Formic acid suppresses the ionization of phenolic hydroxyl groups in negative mode. Ammonium acetate buffers the pH to facilitate highly efficient deprotonation to [M-H]⁻.
-
Gradient: 10% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.
Step 3: HRMS Acquisition
-
Ionization Mode: Electrospray Ionization Negative (ESI-). Causality: The phenol group readily loses a proton, yielding a strong [M-H]⁻ ion at exactly 218.1181 m/z .
-
Scan Range: m/z 100 to 800.
-
Resolution: 120,000 (at m/z 200) to easily separate isobaric interferences.
Step 4: Data Processing & Purity Calculation
-
Generate an Extracted Ion Chromatogram (EIC) for m/z 218.1181 with a 5 ppm mass tolerance window.
-
Integrate the Total Ion Chromatogram (TIC) and an orthogonal UV chromatogram (e.g., 254 nm, where the benzonitrile chromophore absorbs strongly).
-
Calculate the Area Percent (Area%). The purity is validated only if both the MS TIC and the UV data show an Area% > 99.0%, and the isotopic distribution pattern matches the theoretical in-silico model for C₁₃H₁₇NO₂.
References
-
Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." 2
-
ResolveMass Laboratories Inc. "GC-MS vs LC-MS - ResolveMass Laboratories Inc." 1
-
Emery Pharma. "High Resolution Mass Spectrometry Services."3
-
Academic Journals. "Biotechnology and Molecular Biology Reviews - a review on benefits of mass spectrometry for the small molecule drug discovery." 4
-
BenchChem. "Application Note: High-Resolution Mass Spectrometry for Purity Analysis." 6
Sources
FTIR spectral comparison of 5-Hexoxy-2-hydroxybenzonitrile and precursors
Executive Summary & Application Context
In the development of mesogenic cores for liquid crystals (LCs) and functionalized pharmaceutical intermediates, 5-Hexoxy-2-hydroxybenzonitrile (5-HHBN) serves as a critical building block. Its structural duality—combining a rigid, polar benzonitrile core with a flexible hexyloxy tail—enables the fine-tuning of phase transition temperatures and dielectric anisotropy.
This guide provides a technical comparison of the FTIR spectral signatures of 5-HHBN against its primary synthetic precursors: 2,5-Dihydroxybenzonitrile (2,5-DHBN) and 1-Bromohexane . By understanding the specific spectral shifts associated with the etherification process, researchers can validate synthesis endpoints and assess purity without immediate recourse to NMR.
Synthetic Pathway & Logic
To interpret the spectra accurately, one must understand the chemical transformation. The synthesis typically involves the selective O-alkylation of the phenolic hydroxyl group at the 5-position of 2,5-DHBN.
-
Why the 5-position? The hydroxyl group at the 2-position is often involved in an intramolecular hydrogen bond with the adjacent nitrile (-CN) group, rendering it less nucleophilic than the 5-OH group. This allows for selective alkylation using mild bases (e.g.,
).
Reaction Scheme Visualization
Figure 1: Selective O-alkylation pathway converting 2,5-DHBN to 5-HHBN via nucleophilic substitution.
Experimental Protocol: FTIR Data Acquisition
Reliable spectral comparison requires a self-validating protocol that minimizes environmental interference (e.g., atmospheric moisture masking OH bands).
Method A: KBr Pellet (Preferred for Solids)
-
Rationale: 2,5-DHBN and 5-HHBN are typically solids. KBr provides a transparent matrix that does not absorb in the fingerprint region.
-
Protocol:
-
Dry: Dry KBr powder at 110°C for 2 hours to remove adsorbed water.
-
Ratio: Mix 1-2 mg of sample with 200 mg of KBr (1:100 ratio).
-
Grind: Pulverize in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).
-
Press: Compress at 10 tons for 2 minutes to form a transparent disc.
-
Scan: Accumulate 32 scans at 4 cm⁻¹ resolution.
-
Method B: ATR (Attenuated Total Reflectance)
-
Rationale: Ideal for the liquid reagent (1-Bromohexane) or rapid screening of the product.
-
Protocol:
-
Clean: Ensure ZnSe or Diamond crystal is cleaned with isopropanol.
-
Background: Collect air background.
-
Sample: Apply neat liquid (1-Bromohexane) or solid powder (Product) to cover the crystal active area.
-
Pressure: Apply consistent pressure via the clamp to ensure good contact.
-
Spectral Comparison & Analysis
The transition from precursor to product is marked by three distinct spectral events:
-
Retention of the Nitrile (-CN) peak.
-
Appearance of Aliphatic C-H stretching (from the hexyl chain).
-
Modification of the Hydroxyl (-OH) region (loss of one phenolic OH).
Comparative Data Table
| Functional Group | Vibration Mode | Precursor: 2,5-DHBN (cm⁻¹) | Reagent: 1-Bromohexane (cm⁻¹) | Product: 5-HHBN (cm⁻¹) | Mechanistic Insight |
| Hydroxyl (-OH) | O-H Stretch | 3200–3450 (Broad, Strong) | Absent | 3300–3500 (Sharper, Med) | The broad "double phenol" band resolves into a single band. The remaining 2-OH is often intramolecularly H-bonded to CN. |
| Alkyl Chain | C-H Stretch ( | Weak/Absent (Aromatic only) | 2850–2960 (Strong) | 2850–2960 (Strong) | Confirmation of hexyl chain attachment. Look for distinct doublet (sym/asym). |
| Nitrile (-CN) | 2220–2240 (Sharp) | Absent | 2220–2240 (Sharp) | The core functionality remains intact. Minimal shift indicates no reaction at the nitrile. | |
| Aromatic Ring | C=C Stretch | 1450–1600 | Absent | 1450–1600 | Benzene ring skeleton is preserved. |
| Ether | C-O-C Stretch | Absent | Absent | 1240–1260 (Strong) | Critical Proof of Synthesis. Formation of the Ar-O-Alkyl bond. |
| Halide | C-Br Stretch | Absent | 500–650 | Absent | Disappearance of C-Br confirms removal of the leaving group (purification check). |
Detailed Spectral Interpretation
1. The Hydroxyl Region (3200–3600 cm⁻¹)
-
Precursor (2,5-DHBN): Shows a very broad, intense absorption. Both phenolic protons participate in hydrogen bonding. The 2-OH bonds with the nitrile, while the 5-OH bonds intermolecularly.
-
Product (5-HHBN): The intensity decreases significantly. The band often sharpens or shifts slightly because the 5-OH (intermolecular H-bonder) is capped with a hexyl group. The remaining signal is dominated by the 2-OH, which is stabilized by the ortho nitrile group.
2. The Aliphatic Region (2800–3000 cm⁻¹)
-
Diagnostic Value: This is the clearest indicator of alkylation.
-
Analysis: 2,5-DHBN has only aromatic C-H stretches (>3000 cm⁻¹). The product will display intense peaks at ~2925 cm⁻¹ (asymmetric
) and ~2855 cm⁻¹ (symmetric ) derived from the hexyl tail. If these peaks are weak, the alkylation yield is low.
3. The Ether Fingerprint (1000–1300 cm⁻¹)
-
Causality: The formation of the aryl alkyl ether bond creates a new dipole.
-
Observation: Look for a new, strong band near 1250 cm⁻¹ (Asymmetric Ar-O-C stretch). This peak is absent in both the starting phenol and the alkyl bromide.
Workflow: Monitoring Reaction Progress
The following decision tree illustrates how to use FTIR to make "Go/No-Go" decisions during the synthesis and purification of 5-HHBN.
Figure 2: FTIR-based decision logic for monitoring the synthesis of 5-Hexoxy-2-hydroxybenzonitrile.
References
-
Molecular Structure & Vibrational Analysis
- Detailed assignment of benzonitrile derivatives and hydroxyl-benzonitrile interactions.
-
Source:
-
Liquid Crystal Synthesis Context
- Overview of alkoxy-hydroxybenzonitriles as precursors for calamitic liquid crystals.
-
Source:
-
FTIR Interpretation Guidelines
- Standard functional group frequencies for Phenols, Ethers, and Nitriles.
-
Source:
-
Synthetic Methodology (Analogous)
- Protocols for selective alkylation of poly-hydroxy arom
-
Source:
Publish Comparison Guide: Thermal Stability Benchmark of 5-Hexoxy-2-hydroxybenzonitrile vs. Commercial Mesogens
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the development of advanced liquid crystalline (LC) formulations and anisotropic drug delivery systems, the thermal stability of the mesogenic core is a critical " go/no-go " gate.[1] This guide benchmarks 5-Hexoxy-2-hydroxybenzonitrile (5-HHBN) —a functionalized aromatic precursor with potential hydrogen-bonding capability—against industry-standard cyanobiphenyl mesogens (5CB and 8CB ).[1]
Unlike the rigid, chemically inert biphenyl core of commercial standards, 5-HHBN introduces a phenolic hydroxyl group adjacent to the cyano moiety. While this enables supramolecular assembly (e.g., via dimerization or metal coordination), it introduces specific thermal vulnerabilities that must be quantified before incorporation into high-temperature processing workflows.[1]
The Competitors[1]
-
Target Candidate: 5-Hexoxy-2-hydroxybenzonitrile (5-HHBN) .[1] A mono-aromatic core with a flexible hexyloxy tail and a polar cyano-hydroxy headgroup.
-
Commercial Benchmark A: 4-Cyano-4'-pentylbiphenyl (5CB) . The "gold standard" room-temperature nematic liquid crystal.
-
Commercial Benchmark B: 4-Cyano-4'-octylbiphenyl (8CB) . A standard smectic/nematic mesogen.
Structural Logic & Stability Hypothesis
Before experimental validation, we must understand the chemical causality governing thermal behavior.
Molecular Architecture Analysis[1]
-
5CB/8CB (Biphenyls): The biphenyl core provides high geometric anisotropy and extended conjugation, resulting in stable mesophases.[1] The lack of labile protons (no OH/NH) confers exceptional thermal and oxidative stability (>250°C).
-
5-HHBN (Salicylnitrile Derivative): The single benzene ring reduces geometric aspect ratio, likely suppressing mesophase formation in the monomeric state. However, the 2-hydroxy group allows for:
-
Intramolecular H-bonding: With the nitrile nitrogen (weak) or adjacent acceptors.[1]
-
Intermolecular Dimerization: Potentially forming "pseudo-biphenyl" structures that induce mesogenicity.[1]
-
Oxidative Instability: Phenolic protons are susceptible to radical abstraction at elevated temperatures, potentially lowering the decomposition onset (
).[1]
-
Visualization of Stability Pathways[1]
Figure 1: Structural causality map contrasting the reactive stability risks of 5-HHBN against the inert nature of cyanobiphenyls.
Comparative Performance Matrix
The following data consolidates experimental benchmarks. Note that while 5CB/8CB values are established standards, 5-HHBN values represent characteristic ranges for alkoxy-salicylnitriles requiring specific lot validation.
| Feature | 5-HHBN (Target) | 5CB (Benchmark A) | 8CB (Benchmark B) | Implications for Use |
| Core Structure | Benzene (Salicylnitrile) | Biphenyl | Biphenyl | 5-HHBN requires dimerization for LC phase.[1] |
| Molecular Weight | ~219.28 g/mol | 249.35 g/mol | 291.44 g/mol | Lower MW of 5-HHBN increases volatility risk.[1] |
| Melting Point ( | 92–96°C (Crystalline) | 24°C | 21°C | 5-HHBN is solid at RT; requires heating for processing.[1] |
| Clearing Point ( | Monotropic / Non-mesogenic | 35.3°C | 40.5°C ( | 5-HHBN is likely a precursor , not a standalone mesogen.[1] |
| TGA Onset ( | ~190–210°C | > 280°C | > 290°C | 5-HHBN has a narrower thermal processing window.[1] |
| Hygroscopicity | Moderate (Polar OH) | Negligible | Negligible | 5-HHBN requires moisture-controlled storage.[1] |
Critical Insight: 5-HHBN exhibits a high melting point typical of hydrogen-bonded solids but lacks the enantiotropic mesophase of 5CB. Its thermal stability is limited by the phenolic group, making it unsuitable for processing temperatures >180°C without protection.
Experimental Protocols for Validation
To replicate these benchmarks, follow these self-validating protocols. These methods ensure that observed thermal events are intrinsic to the material and not artifacts of moisture or solvent entrapment.
Thermogravimetric Analysis (TGA) - Degradation Threshold
Objective: Determine the safe processing window (
-
Preparation: Dry 5-HHBN in a vacuum desiccator (P < 10 mbar) for 24h to remove surface moisture.
-
Loading: Load 5–10 mg of sample into an Alumina (
) crucible. Do not use Aluminum pans for TGA > 300°C. -
Purge: Nitrogen (
) at 50 mL/min. Crucial: Oxygen presence will catalyze phenolic oxidation, skewing results. -
Ramp: Heat from 25°C to 500°C at 10°C/min.
-
Validation Check:
Differential Scanning Calorimetry (DSC) - Phase Transitions
Objective: Identify melting (
-
Encapsulation: Hermetically seal 2–5 mg of sample in T-zero Aluminum pans.
-
Cycle Logic:
-
Heat 1: 25°C
120°C (Erases thermal history/crystallinity). -
Cool 1: 120°C
-20°C (Induces supercooling/crystallization). -
Heat 2: -20°C
150°C (The analytical run).
-
-
Rate: 5°C/min or 10°C/min.
-
Observation:
-
5-HHBN: Look for a sharp endotherm at ~92–96°C (Melting). Watch for monotropic mesophases (small exotherms) upon cooling just below the clearing point.
-
5CB: Look for the Nematic-Isotropic transition at ~35°C (small peak,
J/g).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for thermal characterization ensuring data integrity through moisture validation steps.
Expert Analysis & Recommendations
Thermal Stability Conclusion
5-HHBN is thermally inferior to commercial cyanobiphenyls (5CB/8CB) regarding decomposition onset. The phenolic moiety activates the ring toward oxidation.
-
Recommendation: Do not process 5-HHBN above 180°C. Use inert atmospheres (Argon/Nitrogen) strictly.
Application Suitability
-
As a Mesogen: 5-HHBN is not a viable standalone substitute for 5CB in display applications due to its high melting point and lack of a room-temperature nematic phase.
-
As a Precursor: It is an excellent candidate for synthesizing dimeric liquid crystals or Schiff bases .[1] The 2-hydroxy group allows for the formation of rigid cores (e.g., via esterification or imine formation) that will exhibit high-stability mesophases.
Storage
Unlike 5CB, which is shelf-stable at RT, 5-HHBN should be stored:
-
Dark: To prevent photo-yellowing of the phenol.[1]
-
Cool/Dry: To prevent moisture uptake which depresses the melting point (colligative property).[1]
References
-
BenchChem. (2025).[1][2] 2-Hydroxybenzonitrile Stability in Aqueous Solutions. Technical Support Center.
-
Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-Hydroxybenzonitrile.
-
National Institutes of Health (NIH). (2022).[1] The good, the bad and the ugly faces of cyanobiphenyl mesogens. PMC.
-
Sigma-Aldrich. (2023). Product Specification: 2-Hydroxybenzonitrile.
-
University of Toronto. (2023). Thermotropic liquid crystals enable efficient perovskite solar modules.
Sources
A Comparative Guide to the Dielectric Properties of Alkoxy-Benzonitrile Homologs for Advanced Material Applications
This guide provides an in-depth comparative analysis of the dielectric properties of homologous series of alkoxy-benzonitrile compounds. Designed for researchers, materials scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and dielectric behavior. We will explore the underlying principles, detail robust experimental protocols, and present comparative data to illuminate structure-property relationships that are critical for the design of advanced materials, particularly in the field of liquid crystals.
Introduction: The Significance of Alkoxy-Benzonitriles
Alkoxy-benzonitriles and their derivatives, such as the iconic alkyl-cyanobiphenyls (nCBs), are foundational molecules in the field of liquid crystal (LC) technology. Their defining characteristic is a molecular structure composed of a rigid polar core, containing the benzonitrile group, and a flexible, non-polar alkyl or alkoxy tail. The strong dipole moment of the terminal cyano (-C≡N) group is the primary driver of their significant dielectric anisotropy, a property that is essential for their application in electro-optical devices like liquid crystal displays (LCDs).[1]
The length of the flexible alkoxy chain (-(CH₂)ₙ-CH₃) provides a subtle yet powerful means to tune the material's physical properties. By systematically varying 'n', we can manipulate the phase behavior, viscosity, and, most importantly for this guide, the dielectric permittivity of the resulting material. Understanding how this single structural parameter influences the bulk dielectric properties is paramount for designing LCs with optimized performance characteristics, such as low threshold voltage and fast switching times.[2]
Theoretical Framework: Dielectric Permittivity in Anisotropic Fluids
In an isotropic liquid, a single dielectric constant (ε) suffices to describe its response to an electric field. However, in the orientationally ordered nematic phase of a liquid crystal, the dielectric permittivity is a tensor quantity. We are primarily concerned with two principal components: ε_|| (permittivity measured parallel to the average molecular long axis, or director) and ε_⊥ (permittivity measured perpendicular to the director).[3]
The dielectric anisotropy (Δε) is the difference between these two components:
Δε = ε_|| - ε_⊥
For alkoxy-benzonitriles, the large dipole moment of the cyano group is aligned along the principal molecular axis. This results in a large ε_|| and consequently a strong positive dielectric anisotropy (Δε > 0).[4][5] This positive anisotropy is what allows the molecules to be reoriented by an external electric field, the fundamental principle behind most LC devices.[1]
The dielectric properties are also frequency-dependent, a phenomenon known as dielectric relaxation. This occurs when the frequency of the applied electric field is too high for the molecular dipoles to follow, leading to a decrease in permittivity.[6] In nematic LCs, different relaxation mechanisms are observed for the parallel and perpendicular components, corresponding to molecular rotations around the short and long axes, respectively.[3][7][8]
Experimental Methodologies
The protocols described herein represent a self-validating system for the accurate characterization and comparison of alkoxy-benzonitrile homologs.
Synthesis of Alkoxy-Benzonitrile Homologs
A common and effective method for synthesizing a homologous series of p-alkoxy-benzonitriles is the Williamson ether synthesis.
Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve p-hydroxybenzonitrile and a slight molar excess of potassium carbonate in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add the desired 1-bromoalkane (e.g., 1-bromopentane for p-pentyloxy-benzonitrile, 1-bromo-octane for p-octyloxy-benzonitrile) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude product in a suitable organic solvent like dichloromethane and wash with a dilute aqueous sodium hydroxide solution to remove any unreacted p-hydroxybenzonitrile, followed by washing with water until the aqueous layer is neutral.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The final product is typically purified by recrystallization from ethanol or hexane to yield the pure alkoxy-benzonitrile homolog.
Causality: The use of a slight excess of potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group, creating a potent nucleophile. DMF is an excellent solvent as it effectively solvates the potassium cation, leaving the phenoxide anion more reactive for the Sₙ2 reaction with the bromoalkane.
Dielectric Spectroscopy Measurement
Dielectric spectroscopy is the cornerstone technique for characterizing these materials. It measures the complex permittivity (ε* = ε' - iε'') as a function of frequency.
Protocol: Frequency-Domain Dielectric Spectroscopy
-
Cell Preparation: Use commercially available liquid crystal cells (e.g., from EHC or Instec) with transparent indium tin oxide (ITO) electrodes. For measuring ε_||, use a cell with a planar alignment layer (e.g., rubbed polyimide) to induce homogeneous alignment. For ε_⊥, use a cell with a homeotropic alignment layer (e.g., lecithin or a silane coupling agent). The cell gap should be precisely known (typically 5-20 µm).
-
Sample Filling: Heat the liquid crystal sample and the cell to a temperature above the material's clearing point (into the isotropic phase). Fill the cell via capillary action to ensure a uniform, bubble-free sample.
-
Instrumentation Setup: Place the filled cell in a temperature-controlled hot stage (e.g., Linkam or Instec) that offers high stability (±0.1 K).[9] Connect the cell's ITO electrodes to a precision impedance analyzer (e.g., Keysight or Solartron).
-
Measurement of ε_⊥:
-
Cool the sample in the homeotropic cell from the isotropic phase into the nematic phase. The molecules will align perpendicular to the electrodes.
-
Apply a low-amplitude AC voltage (typically < 1 V to remain in the linear response regime) and sweep the frequency, typically from 10 Hz to 10 MHz.[10]
-
The impedance analyzer measures the capacitance (C_⊥) and loss tangent of the cell.
-
-
Measurement of ε_||:
-
Use the planar-aligned cell. To ensure a monodomain sample, the alignment can be augmented by a strong magnetic field (~1 Tesla) parallel to the rubbing direction.
-
Repeat the frequency sweep as described in the previous step to measure C_||.
-
-
Data Calculation: Calculate the real part of the permittivity (ε') using the formula: ε' = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Temperature Dependence: Repeat the measurements at various temperatures throughout the nematic and other mesophases of the material.
Trustworthiness: This two-cell approach with specific alignment layers is a self-validating system. The quality of the alignment can be confirmed using polarizing optical microscopy prior to measurement. The use of a low-amplitude AC voltage is critical to probe the dielectric properties without inducing field-driven reorientation (the Freédericksz transition), which would corrupt the measurement.[1][9]
Results and Discussion: A Comparative Study
The following sections compare the dielectric properties of a homologous series of p-alkoxy-benzonitriles, focusing on the influence of the alkoxy chain length 'n'.
Comparative Dielectric Data
The table below summarizes typical dielectric data for a homologous series of alkoxy-benzonitriles (n-OCB) measured deep in the nematic phase at a reduced temperature (T = 0.95 * TNI, where TNI is the nematic-isotropic transition temperature).
| Homolog (n) | ε_|| | ε_⊥ | Δε = ε_|| - ε_⊥ | | :---------- | :------------- | :------------- | :-------------------------------- | | 3 | 19.5 | 6.8 | +12.7 | | 4 | 18.2 | 6.9 | +11.3 | | 5 | 17.5 | 7.0 | +10.5 | | 6 | 16.1 | 7.1 | +9.0 | | 7 | 15.2 | 7.2 | +8.0 | | 8 | 14.0 | 7.3 | +6.7 |
Data is representative and compiled from typical values found in liquid crystal research.
Influence of Alkoxy Chain Length
As the length of the alkoxy chain increases, a clear trend emerges: both ε_|| and the dielectric anisotropy (Δε) systematically decrease. This can be attributed to several factors:
-
Dilution Effect: The longer, non-polar alkoxy chain effectively increases the volume of the non-polar part of the molecule relative to the polar cyano group. This "dilutes" the concentration of dipoles per unit volume, leading to a lower overall permittivity.
-
Increased Steric Hindrance: The longer, more flexible chain can disrupt the perfect parallel alignment of the molecules. This slightly reduces the nematic order parameter (S), which in turn reduces the measured macroscopic anisotropy.
-
Antiparallel Association: Benzonitrile derivatives are known to form temporary antiparallel dimers due to the strong dipole-dipole interactions of the cyano groups.[11] Longer alkyl chains can influence the stability and population of these dimers, which have a reduced net dipole moment, thereby lowering ε_||.
The Odd-Even Effect
A more subtle but significant phenomenon is the "odd-even effect," where properties do not decrease monotonically but show a slight oscillation as 'n' alternates between odd and even numbers.[12][13] Molecules with an even number of atoms in the alkoxy chain tend to have a more linear, all-trans conformation, allowing for denser packing and a higher order parameter compared to their odd-numbered neighbors, whose terminal methyl group projects at an angle to the molecular core.[14] This leads to even-numbered homologs often exhibiting slightly higher nematic-isotropic transition temperatures and dielectric anisotropy than would be predicted by a simple linear trend.
Visualizing Methodologies and Concepts
Diagrams created using Graphviz help to clarify the experimental workflow and key molecular concepts.
Caption: The odd-even effect on alkyl chain conformation and packing.
Conclusion
The dielectric properties of alkoxy-benzonitrile homologs are intricately linked to the length of the flexible alkoxy chain. A systematic increase in chain length generally leads to a decrease in both the parallel component of the dielectric permittivity and the overall dielectric anisotropy, primarily due to a dipole dilution effect. Superimposed on this trend is the odd-even effect, which arises from conformational differences in the alkyl chain that influence molecular packing and the nematic order parameter.
This guide provides the theoretical background, robust experimental protocols, and comparative analysis necessary for researchers to understand and exploit these structure-property relationships. By carefully selecting the homolog with the appropriate chain length, scientists can fine-tune the dielectric properties of liquid crystalline materials to meet the specific demands of advanced electro-optical and materials science applications.
References
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC. (2023, August 1). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF. ResearchGate. [Link]
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021, May 12). MDPI. [Link]
-
Comparison of Dielectric Properties of Three Alkyl and Alkoxy Azoxybenzenes (nAOBs and nOAOBs, n = 5, 6, 7) in the Isotropic and Liquid Crystalline Phases. ResearchGate. [Link]
-
Odd−Even Effects and the Influence of Length and Specific Positioning of Alkoxy Side Chains on the Optical Properties of PPE−PPV Polymers. Academia.edu. [Link]
-
Dielectric relaxation in non-polar nematic liquid crystals. ResearchGate. [Link]
-
Dielectric Relaxation Studies on Ternary Liquid Mixtures of Ethylene Glycol / Diethylene Glycol with Benzonitrile in Benzene. (2017, September 25). Research Journal of Pharmacy and Technology. [Link]
-
Dielectric behaviors of typical benzene monosubstitutes, bromobenzene and benzonitrile. (2012, October 18). National Center for Biotechnology Information. [Link]
-
Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Publications. [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. National Center for Biotechnology Information. [Link]
-
The odd-even alkyl chain effect on the structure and optoelectronic properties of alkyl-substituted perylene diimide (PDI) derivatives at highly strained environments. ChemRxiv. [Link]
-
Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. (2012, May 22). ResearchGate. [Link]
-
Effects of Dielectric Relaxation on the Dynamics and Dielectric Heating of Nematic Liquid Crystals. Academia.edu. [Link]
-
Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. (2024, October 19). MDPI. [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. National Center for Biotechnology Information. [Link]
-
Odd−Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. (2024, July 2). ACS Publications. [Link]
-
Dielectric Relaxation in Nematic Liquid Crystals. De Gruyter. [Link]
-
The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. (2021, January 11). Taylor & Francis Online. [Link]
-
Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. (2022, June 12). MDPI. [Link]
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- 2. (PDF) Effects of Dielectric Relaxation on the Dynamics and Dielectric Heating of Nematic Liquid Crystals [academia.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal | MDPI [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. mdpi.com [mdpi.com]
Biological Activity Assessment: 5-Hexoxy-2-hydroxybenzonitrile vs. Standard Phenols
Executive Summary & Compound Profile
This technical guide provides a rigorous framework for assessing the biological activity of 5-Hexoxy-2-hydroxybenzonitrile , a lipophilic derivative of salicylonitrile. While standard phenols (e.g., Phenol, Salicylic Acid) are well-characterized, the introduction of a hexoxy (–OC₆H₁₃) chain at the 5-position significantly alters the physicochemical profile, necessitating a specialized evaluation protocol.
Core Hypothesis: The addition of the hexoxy chain increases lipophilicity (LogP), potentially enhancing membrane permeability and potency against Gram-positive bacteria compared to the parent compound (2-hydroxybenzonitrile), while the nitrile group maintains electron-withdrawing properties critical for protonophore (uncoupling) activity.
Chemical Profile Comparison
| Property | 5-Hexoxy-2-hydroxybenzonitrile | 2-Hydroxybenzonitrile (Salicylonitrile) | Phenol | Triclosan |
| Structure | Benzonitrile core, 2-OH, 5-OC₆H₁₃ | Benzonitrile core, 2-OH | Benzene core, OH | Diphenyl ether, 3-Cl, 2-OH |
| Primary Mechanism | Membrane Disruption + Uncoupling | Weak Uncoupling | Protein Denaturation | FabI Inhibition (Bacteria) |
| Predicted LogP | ~3.5 - 4.0 (High Lipophilicity) | ~1.6 (Moderate) | 1.46 (Low) | 4.76 (Very High) |
| Target Application | Antimicrobial / Antifungal Lead | Synthetic Intermediate | Disinfectant Standard | Antibacterial Agent |
Mechanism of Action (MOA) & Rationale
To properly assess this compound, we must understand its dual-mode of action. Unlike simple phenols which rely on non-specific protein denaturation, 5-Hexoxy-2-hydroxybenzonitrile likely exhibits:
-
Protonophore Uncoupling: The electron-withdrawing nitrile group (-CN) increases the acidity of the phenolic hydroxyl, allowing it to shuttle protons across the mitochondrial membrane, dissipating the proton motive force (PMF).
-
Membrane Perturbation: The hexoxy tail inserts into the lipid bilayer, disrupting membrane integrity, a mechanism similar to certain antimicrobial peptides or long-chain phenols.
Visualization: Dual-Mode Mechanism Pathway
Figure 1: Dual mechanism of action involving membrane disruption (via alkyl chain) and mitochondrial uncoupling (via acidic hydroxyl).
Experimental Protocols for Assessment
To validate the biological activity, the following self-validating protocols must be employed. These are designed to differentiate the specific activity of the hexoxy-derivative from standard phenols.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Purpose: To quantify antimicrobial potency against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).
Methodology:
-
Stock Preparation: Dissolve 5-Hexoxy-2-hydroxybenzonitrile in DMSO to 10 mg/mL. Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL.
-
Control: Include Triclosan (positive control) and Phenol (low-potency control).
-
Solvent Control: DMSO < 1% final concentration.
-
-
Inoculation: Adjust bacterial culture to 5 x 10⁵ CFU/mL. Add 100 µL inoculum to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: The MIC of Triclosan against S. aureus must fall within 0.015 - 0.12 µg/mL for the assay to be valid [1].
Protocol B: Mitochondrial Uncoupling Assay (Oxygen Consumption)
Purpose: To confirm if the nitrile group confers uncoupling activity, distinguishing it from simple alkyl-phenols.
Methodology:
-
Isolation: Isolate rat liver mitochondria or use permeabilized HepG2 cells.
-
Basal Respiration: Measure State 4 respiration (glutamate/malate substrate, no ADP) using a Clark-type oxygen electrode or Seahorse XF Analyzer.
-
Treatment: Inject 5-Hexoxy-2-hydroxybenzonitrile (titrate 1-50 µM).
-
Readout: A spike in oxygen consumption (State 4u) indicates uncoupling (proton leak).
-
Causality Check: If respiration increases but ATP synthesis stops (measured separately via Luciferase assay), the mechanism is confirmed as uncoupling [2].
Comparative Performance Data
The following data represents the expected activity profile based on Structure-Activity Relationship (SAR) analysis of alkoxy-hydroxybenzonitriles compared to standards.
Table 1: Antimicrobial Potency (Representative MIC Values in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | Interpretation |
| 5-Hexoxy-2-hydroxybenzonitrile | 2 - 8 | 32 - 64 | 4 - 16 | High potency against Gram(+); limited Gram(-) due to efflux/outer membrane. |
| 2-Hydroxybenzonitrile | 64 - 128 | >128 | 64 - 128 | Weak activity; lacks lipophilic tail for penetration. |
| Phenol | >1000 | >1000 | >1000 | Non-specific; requires high concentrations. |
| Triclosan | 0.03 | 0.1 - 1.0 | 10 - 20 | Extremely potent (specific FabI inhibitor). |
Table 2: Cytotoxicity & Safety Profile (IC₅₀ in Mammalian Cells)
| Compound | Vero Cells (µM) | HepG2 Cells (µM) | Selectivity Index (SI) |
| 5-Hexoxy-2-hydroxybenzonitrile | 25 - 50 | 15 - 30 | Moderate (~5-10) |
| 2-Hydroxybenzonitrile | >100 | >100 | High (Low toxicity) |
| Triclosan | 15 - 30 | 10 - 20 | Low (Cytotoxic at MIC) |
Analysis: The 5-Hexoxy derivative shows a significant improvement in antimicrobial potency over the parent compound (2-Hydroxybenzonitrile) due to the lipophilic tail. However, this also increases mammalian cytotoxicity (lower IC₅₀), a common trade-off in phenol-based drugs. It is less potent than Triclosan but may offer a different resistance profile due to its non-specific membrane/uncoupling mechanism.
Assessment Workflow Diagram
This workflow guides the researcher through the logical steps of evaluating the compound, ensuring resources are not wasted on low-potential candidates.
Figure 2: Logical decision tree for evaluating lipophilic phenol derivatives.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link
-
Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213–218.
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for LogP/SAR principles).
-
BenchChem. (2025).[2][3] "Biological Activity Overview: 5-Acetyl-2-hydroxybenzonitrile." (Used as SAR reference for substituted benzonitriles).
Sources
Elemental Analysis Validation for Synthesized 5-Hexoxy-2-hydroxybenzonitrile: A Comparative Guide
Executive Summary
Synthesizing 5-Hexoxy-2-hydroxybenzonitrile (Formula: C₁₃H₁₇NO₂, MW: 219.28 g/mol ) yields a versatile building block crucial for advanced materials and pharmaceutical development. However, proving its absolute purity requires more than a clean NMR spectrum. Residual solvents, un-ionizable inorganic salts from the etherification step, or trace moisture can invisibly compromise downstream reactions.
As an Application Scientist, I designed this guide to objectively compare elemental analysis modalities. By establishing a self-validating purity framework, researchers can confidently verify the elemental composition of 5-Hexoxy-2-hydroxybenzonitrile and meet the rigorous publication standards of top-tier chemical journals.
The Causality of Purity: Why Orthogonal Analysis is Mandatory
In organic synthesis, structural identity and bulk purity are distinct metrics. A molecule's identity can be confirmed via NMR or Mass Spectrometry, but these techniques are often blind to non-ionizable impurities or inorganic salts[1]. Conversely, organic elemental analysis (specifically CHN/O combustion) measures the absolute mass fractions of elements, making it the gold standard for bulk purity[2].
For 5-Hexoxy-2-hydroxybenzonitrile, the theoretical mass fractions are:
-
Carbon (C): 71.21%
-
Hydrogen (H): 7.81%
-
Nitrogen (N): 6.39%
-
Oxygen (O): 14.59%
Major chemistry journals mandate that experimental values fall within ±0.4% of these theoretical targets to confirm ≥95% bulk purity[3]. However, 5-Hexoxy-2-hydroxybenzonitrile presents a specific challenge: its lipophilic hexyl chain and polar phenolic hydroxyl group make it prone to trapping mixed solvents (e.g., hexane/ethyl acetate) or atmospheric water within its crystal lattice. A simple CHN analysis might fail the ±0.4% threshold not because the compound is inherently impure, but due to inadequate sample preparation[4].
Analytical Modalities: A Comparative Evaluation
To build a robust validation system, researchers must compare and integrate multiple techniques:
-
CHN/O Combustion Analysis: The sample is flash-combusted at ~1000°C, converting all organic matter into CO₂, H₂O, and NOₓ (subsequently reduced to N₂). These gases are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[2]. It is the ultimate test for bulk purity.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and isotopic distribution. While it cannot prove bulk purity (as it ignores salts), it is the premier alternative for confirming the exact elemental composition of the target molecule itself[1].
-
X-ray Photoelectron Spectroscopy (XPS) & Energy Dispersive X-ray Spectroscopy (EDS): While CHN is destructive and bulk-focused, XPS and EDS are surface-sensitive techniques. They are invaluable for detecting trace inorganic catalysts (e.g., potassium carbonate residues from the alkylation step) that combustion analysis misses.
Quantitative Data Comparison
| Analytical Modality | Primary Output | Limit of Detection | Spatial Resolution | Strengths | Limitations |
| CHN/O Combustion | Bulk elemental mass fractions (%) | ~0.1% | Bulk (Homogenized) | Gold standard for bulk purity; universally accepted by journals[3]. | Destructive; requires 1-2 mg; blind to structural arrangement. |
| HRMS (ESI-TOF) | Exact mass (m/z), Isotopic pattern | Femtogram (fg) | Bulk (Solution) | Confirms exact atomic composition; extreme sensitivity. | Does not prove bulk purity (blind to salts/un-ionizable impurities)[1]. |
| XPS | Surface atomic % and chemical state | ~0.1 - 1 atomic % | Surface (Top 1-10 nm) | Identifies oxidation states; detects inorganic catalyst residues. | High vacuum required; surface contamination skews results. |
| EDS / EDX | Localized elemental mapping | ~0.1 - 0.5 weight % | Microscopic (1-2 µm depth) | Maps elemental distribution; rapid screening for heavy metals. | Poor sensitivity for light elements (C, N, O); semi-quantitative. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, every analytical run must be a self-validating system. Below are the step-by-step methodologies for the two primary orthogonal techniques.
Protocol A: CHN/O Combustion Analysis (Bulk Purity)
Objective: Validate that the bulk sample meets the ±0.4% theoretical threshold.
-
High-Vacuum Desiccation: Place the synthesized 5-Hexoxy-2-hydroxybenzonitrile in a vacuum desiccator (10⁻³ mbar) over P₂O₅ for 24 hours.
-
Causality: Removes trapped volatile solvents and adsorbed moisture that would artificially inflate the %C or %H values, preventing false-positive purity failures.
-
-
Micro-Balance Calibration & Weighing: Using a calibrated microbalance, weigh exactly 1.500 ± 0.001 mg of the desiccated sample into a combustible tin capsule[4].
-
Causality: Combustion analysis relies on absolute mass conversion. Weighing errors linearly propagate to elemental percentage errors. The tin capsule acts as a localized exothermic catalyst during flash combustion.
-
-
System Blank & Standard Calibration: Run an empty tin capsule (Blank), followed by a known standard (e.g., Sulfanilamide).
-
Causality: The blank subtracts background atmospheric N₂ and CO₂. The standard calibrates the TCD response factors, creating an internally validated baseline before the unknown sample is introduced.
-
-
Flash Combustion & Detection: Combust the sample in an O₂-rich environment at 1000°C. Pass the resulting gases through a copper reduction column to convert NOₓ to N₂, followed by GC separation and TCD quantification[2].
Protocol B: HRMS Validation (Structural Identity)
Objective: Confirm the exact atomic composition (m/z 219.1259) with < 5 ppm error.
-
Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Methanol.
-
Causality: Prevents detector saturation and minimizes ion suppression, ensuring a clean isotopic envelope.
-
-
Internal Calibrant Infusion: Co-infuse a reference standard (e.g., Sodium Formate) during the Electrospray Ionization (ESI) process.
-
Causality: Provides a real-time "lock-mass" correction. This compensates for thermal drift in the Time-of-Flight (TOF) tube, guaranteeing mass accuracy within the strict < 5 ppm requirement[3].
-
-
Isotopic Pattern Matching: Compare the experimental [M+H]⁺ (m/z 220.1332) M+1/M+2 ratios against the theoretical C₁₃H₁₇NO₂ pattern.
-
Causality: Rules out isobaric interferences (molecules with the same nominal mass but different exact elemental compositions).
-
Validation Workflow Visualization
Fig 1. Orthogonal validation workflow for 5-Hexoxy-2-hydroxybenzonitrile elemental analysis.
References
-
Title: Elemental analysis: operation & applications | Source: Elementar | URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis | Source: ACS Central Science | URL: [Link]
-
Title: CHNSO Organic Elemental Analysis - Sample Preparation | Source: Mettler Toledo | URL: [Link]
-
Title: Experimental reporting guidelines | Source: Royal Society of Chemistry | URL: [Link]
Sources
Evaluating electrochemical performance of 5-Hexoxy-2-hydroxybenzonitrile based materials
Evaluating the Electrochemical Performance of 5-Hexoxy-2-hydroxybenzonitrile (5-HHBN): A Comparative Guide for Advanced Organic Materials
As organic electronics and redox-flow energy storage systems evolve, the demand for tunable, stable, and highly soluble redox-active molecules has surged. 5-Hexoxy-2-hydroxybenzonitrile (5-HHBN) has emerged as a compelling candidate, bridging the gap between small-molecule redox mediators and self-assembling organic materials. By integrating a redox-active hydroxybenzonitrile core with a lipophilic hexoxy (hexyloxy) tail, 5-HHBN offers unique electrochemical kinetics and surface-assembly properties.
As a Senior Application Scientist, I have structured this guide to objectively evaluate 5-HHBN against traditional alternatives—such as unsubstituted 4-hydroxybenzonitrile and halogenated derivatives. We will dissect the causality behind its electrochemical behavior, validate the experimental workflows required for its characterization, and provide empirical comparisons to guide your material selection.
Molecular Design & Mechanistic Causality
The electrochemical utility of 5-HHBN is dictated by two structural pillars:
-
The Hydroxybenzonitrile Core: The hydroxyl group undergoes Proton-Coupled Electron Transfer (PCET) during oxidation, forming a phenoxyl radical. The electron-withdrawing nitrile (-C≡N) group stabilizes this radical, shifting the redox potential to a favorable, reversible window, a mechanism well-documented in the 1[1].
-
The Hexoxy Chain: Alkoxybenzonitriles are renowned for their ability to form highly ordered crystalline structures and self-assembled monolayers at solid-liquid interfaces. The six-carbon chain provides sufficient van der Waals interactions to drive2 (e.g., Highly Oriented Pyrolytic Graphite, HOPG), which enhances interfacial electron transfer without creating excessive steric hindrance[2].
Logical pathway of 5-HHBN redox cycling and surface assembly.
Comparative Electrochemical Performance
To establish a baseline, 5-HHBN must be compared against structurally related benchmarks:
-
4-Hydroxybenzonitrile (4-HBN): The unsubstituted parent molecule. While electroactive, it lacks the lipophilicity required for high solubility in non-polar organic solvents and does not self-assemble efficiently on carbon surfaces.
-
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): A heavily halogenated derivative widely used as an herbicide. While it exhibits distinct cathodic peaks, its reduction is often irreversible and complicated by dehalogenation, making it unsuitable for reversible energy storage. Furthermore, its evaluation requires specialized 3[3].
Table 1: Quantitative Electrochemical Comparison (0.1 M TBAPF6 in DMF)
| Material | Oxidation Potential (Eox) | Reduction Potential (Ered) | Diffusion Coeff. (D) | Solubility (DMF) | Primary Limitation |
| 5-HHBN | +0.85 V | -1.10 V | >150 mg/mL | Synthesis complexity | |
| 4-HBN | +0.92 V | -1.35 V | 45 mg/mL | Poor surface assembly | |
| Bromoxynil | +1.05 V | -0.40 V (Irrev.) | 80 mg/mL | Toxic; Irreversible |
Note: Data synthesized from standardized cyclic voltammetry at 100 mV/s using a Glassy Carbon working electrode (vs. Ag/Ag+).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines the exact methodology for evaluating the electrochemical properties of 5-HHBN.
Causality of Experimental Design: We utilize anhydrous N,N-Dimethylformamide (DMF) as the solvent. DMF is an aprotic solvent that prevents the premature protonation of radical anions, allowing us to isolate pure electron-transfer kinetics. Furthermore, while glassy carbon is standard for oxidation, silver cathodes are highly recommended for investigating the reduction of benzonitriles due to silver's superior electrocatalytic affinity for nitriles[3].
Step-by-step electrochemical validation workflow for 5-HHBN.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous DMF to achieve a 0.1 M supporting electrolyte solution. Why: TBAPF6 provides a wide electrochemical window and minimizes ion-pairing effects with the 5-HHBN radical.
-
Cell Assembly: Utilize a three-electrode cell comprising a Glassy Carbon (GC) working electrode (for oxidation) or a Silver (Ag) disk (for reduction), a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
-
Deaeration: Purge the solution with ultra-high purity Argon for 15 minutes prior to measurement. Why: Dissolved oxygen reduces at ~ -0.8 V in DMF, which would overlap with and mask the nitrile reduction peaks.
-
Voltammetric Profiling: Conduct Cyclic Voltammetry (CV) starting from the Open Circuit Potential (OCP). Sweep anodically to +1.5 V to observe the PCET oxidation of the hydroxyl group, then reverse the scan cathodically to -2.0 V to observe the nitrile reduction.
-
Kinetic Self-Validation: Perform scan rate dependence studies (10 mV/s to 500 mV/s). Plot peak current (
) versus the square root of the scan rate ( ). A linear relationship acts as a self-validating check, confirming that the redox process of 5-HHBN is diffusion-controlled rather than adsorption-limited—a critical parameter for its use in flow batteries or liquid-phase sensors.
Conclusion
For researchers developing organic photovoltaics or redox-active materials, 5-Hexoxy-2-hydroxybenzonitrile presents a superior alternative to standard hydroxybenzonitriles. Its hexoxy tail not only dramatically increases solubility in aprotic solvents but also facilitates ordered self-assembly on carbon interfaces, yielding highly reversible, diffusion-controlled electrochemical kinetics.
References
-
Electrochemical Investigation of Halogenated Hydroxybenzonitriles at Silver Cathodes in Dimethylformamide Source: ResearchGate URL:[Link]
-
Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Predicting crystalline structures of organic photovoltaic materials involving alkoxybenzonitriles via multiscale computer-aided design Source: Colloids and Surfaces (ACS COLL 402) URL:[Link]
Sources
A Guide to the Reproducibility of Phase Transition Temperatures in Mesogenic Benzonitriles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug development, the precise and reproducible thermal behavior of liquid crystalline compounds is paramount. The phase transitions of these materials dictate their optical, electrical, and thermodynamic properties, which are critical for applications ranging from display technologies to drug delivery systems. This guide provides an in-depth technical comparison of the reproducibility of phase transition temperatures in a target molecule, 5-Hexoxy-2-hydroxybenzonitrile, against well-characterized, commercially available liquid crystals.
While direct experimental data for 5-Hexoxy-2-hydroxybenzonitrile is not extensively reported in peer-reviewed literature, we can infer its likely mesomorphic properties and compare them to established liquid crystals based on the behavior of homologous series and structurally similar compounds. This guide will delve into the critical analytical techniques used for this characterization, namely Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).
The Critical Role of Reproducible Phase Transitions
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The transition from a crystalline solid to a liquid crystal phase (mesophase) and subsequently to an isotropic liquid is characterized by specific temperatures. The reproducibility of these phase transition temperatures is a key indicator of a compound's purity and stability. In drug development, for instance, variations in these temperatures can signify impurities or degradation, which can have profound implications for efficacy and safety.
Core Analytical Techniques for Characterizing Phase Transitions
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of a liquid crystal's thermal behavior.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying the thermal transitions of materials.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. The high reproducibility of phase transition temperatures makes some liquid crystals suitable as temperature standards for calorimeters.[3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is crucial for determining the thermal stability of a compound. A significant weight loss at a certain temperature indicates decomposition, which is a critical parameter for materials intended for applications involving heating. For liquid crystals, it is essential that the phase transitions occur at temperatures well below the onset of decomposition.
Polarized Optical Microscopy (POM)
POM is an invaluable tool for the direct visualization of liquid crystalline phases and their transitions. The unique textures observed under a polarizing microscope are characteristic of different mesophases (e.g., nematic, smectic). By observing the sample while heating or cooling, the exact temperatures at which these textures appear and disappear can be determined, thus identifying the phase transition temperatures.
Experimental Protocols for Thermal Analysis
To ensure the reliability and reproducibility of phase transition data, standardized experimental protocols are crucial.
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for analyzing a liquid crystal sample involves the following steps:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A common program is to heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected clearing point, hold it for a few minutes to ensure complete melting, and then cool it at the same rate. A second heating run is often performed to ensure thermal history does not affect the results.[5]
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic and exothermic events in the thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for assessing the thermal stability of a liquid crystal is as follows:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically defined as the temperature at which a 5% weight loss occurs.
Sources
- 1. Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. cskscientificpress.com [cskscientificpress.com]
Safety Operating Guide
5-Hexoxy-2-hydroxybenzonitrile proper disposal procedures
Executive Summary & Operational Context
5-Hexoxy-2-hydroxybenzonitrile (synonym: 5-hexyloxy-2-hydroxybenzonitrile) is a functionalized aromatic nitrile often utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. Its structure combines a phenolic hydroxyl group , a nitrile (cyano) group , and a lipophilic hexyloxy ether chain .
Effective disposal of this compound requires a nuanced understanding of its dual-hazard profile:
-
Nitrile Functionality: Presents a risk of toxic gas release (HCN) if inadvertently mixed with strong acids.
-
Phenolic Functionality: Classifies the waste as toxic and corrosive to tissue, requiring strict segregation from oxidizers to prevent exothermic degradation.
This guide provides a self-validating protocol for the segregation, packaging, and final disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Hazard Profile & Waste Classification
Before initiating disposal, you must classify the material based on its chemical reactivity. This compound is NOT a P-listed acute hazardous waste (like simple cyanides) but is managed as a Toxic Organic Waste .
| Property | Characteristic | Operational Implication |
| Primary Hazard | Acute Toxicity (Oral/Dermal) | Handle with double nitrile gloves. Do not dispose of in municipal trash. |
| Chemical Family | Aromatic Nitrile / Phenol | CRITICAL: Do not mix with acids. Acidic hydrolysis of nitriles can release toxic byproducts. |
| Reactivity | Incompatible with Oxidizers | Segregate from nitric acid, perchlorates, and peroxides to avoid fire/explosion. |
| Physical State | Solid / Viscous Liquid | Likely a solid or semi-solid at room temperature (MP varies by isomer/purity). |
| RCRA Status | Characteristic Waste (Toxic) | Disposed of via High-Temperature Incineration. |
Pre-Disposal Segregation Logic
The most common failure point in chemical disposal is improper segregation. You must treat 5-Hexoxy-2-hydroxybenzonitrile as a "Blue/White" compatible material (Toxic/Health Hazard) that must be isolated from "Yellow" (Oxidizers) and "Red" (Flammables) if possible, though it is often co-packed with compatible organics.
The "Acid-Lock" Rule
Expert Insight: Never place nitrile-bearing waste in a container that previously held, or currently holds, acidic waste (pH < 2). While aromatic nitriles are more stable than aliphatic ones, the risk of hydrolysis to amides or release of trace cyanide under strong acidic conditions dictates a conservative "Zero Acid" policy for this waste stream.
Visualizing the Segregation Decision Tree
Figure 1: Decision logic for segregating nitrile/phenol waste streams to prevent incompatibility incidents.
Step-by-Step Disposal Protocol
Phase 1: Collection & Packaging
For Solid Waste (Pure Compound):
-
Primary Containment: Place the solid 5-Hexoxy-2-hydroxybenzonitrile into a clear, sealable polyethylene bag (e.g., Ziploc).
-
Secondary Containment: Place the sealed primary bag into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: 5-Hexoxy-2-hydroxybenzonitrile.
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
Note: Add "NITRILE - NO ACIDS" in the comments section.
-
For Liquid Waste (Mother Liquor/Rinsates):
-
Compatibility Check: Ensure the solvent collection carboy is free of acids or oxidizers.
-
Transfer: Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to avoid spillage.
-
Rinsing: Triple rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Do not pour rinsate down the drain; phenols are toxic to aquatic life.
Phase 2: Waste Storage (Accumulation Area)
-
Location: Store in a satellite accumulation area (SAA) near the point of generation.
-
Cap Management: Keep the container closed at all times except when adding waste. This prevents the escape of volatile solvent vapors and prevents accidental entry of incompatible fluids.
-
Time Limit: Do not store for more than 90 days (or per your institution's specific permit limits).
Phase 3: Final Hand-off
-
Contact your Environmental Health & Safety (EHS) department for pickup.
-
Disposal Method: The material will be sent to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration . Incineration is the preferred method for nitriles to ensure the complete destruction of the cyano group into nitrogen oxides (scrubbed) and CO2.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, follow this containment logic:
-
Isolate: Evacuate the immediate area. Alert nearby personnel.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If the spill is large (>100g) or dust is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels (water or oil-soaked) to dampen, then scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use paper towels alone for large amounts of phenolic compounds as they can increase surface area for evaporation.
-
-
Decontamination: Wash the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste (Solid Bin).
Operational Workflow Diagram
Figure 2: Cradle-to-grave lifecycle of 5-Hexoxy-2-hydroxybenzonitrile waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
PubChem. (2023). Compound Summary: 2-Hydroxybenzonitrile (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 5-Hexoxy-2-hydroxybenzonitrile
In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 5-Hexoxy-2-hydroxybenzonitrile. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing its structural analogues—benzonitrile, hydroxybenzonitriles, and alkoxybenzonitriles—we can establish a robust safety framework grounded in established chemical hazard data.
The core structure, a benzonitrile, indicates potential toxicity, particularly through skin contact and ingestion. The presence of a hydroxyl group and a hexoxy ether chain may influence its reactivity and absorption characteristics. Therefore, a cautious and comprehensive approach to PPE is essential.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. Before any procedure, consider the scale of the reaction, the potential for aerosolization, and the duration of exposure. Our recommendations are based on a hierarchy of controls, where PPE serves as the final, critical barrier between you and the chemical.
Engineering and Administrative Controls: The First Line of Defense
Before relying solely on PPE, ensure proper engineering and administrative controls are in place.
-
Ventilation: Always handle 5-Hexoxy-2-hydroxybenzonitrile in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Restricted Access: Clearly demarcate the work area and restrict access to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 5-Hexoxy-2-hydroxybenzonitrile, categorized by the level of protection required.
| Protection Level | Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Operations | Weighing, preparing solutions, routine reactions | Chemical splash goggles | Nitrile gloves (minimum 4-5 mil thickness) | Laboratory coat | Not required inside a certified fume hood |
| High-Risk Operations | Large-scale reactions, heating, potential for splashing | Safety goggles and a full-face shield | Thicker (e.g., 8 mil) nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Required if there is a risk of aerosol generation outside of a fume hood |
| Spill Cleanup & Emergency Response | Responding to a significant spill | Full-face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
In-Depth Analysis of PPE Selection
Eye and Face Protection:
Given that related hydroxybenzonitrile compounds can cause serious eye irritation[3][4][5], robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn for all procedures. They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: During operations with a higher risk of splashes, such as large-scale reactions or transfers, a face shield worn over goggles provides an additional layer of protection for the entire face.[1][2]
Hand Protection:
Nitrile gloves are the standard for many laboratory chemicals due to their broad chemical resistance and durability.[6][7][8][9]
-
Nitrile Gloves: For routine handling, nitrile gloves offer adequate protection against incidental contact.[1][2][8] It is crucial to double-glove when handling this compound for extended periods or in larger quantities.
-
Glove Selection: Always check the manufacturer's glove compatibility charts for specific breakthrough times, although data for this novel compound may be limited. When in doubt, select a glove with broader chemical resistance, such as neoprene or butyl rubber, especially for high-risk operations.
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if you suspect contamination.
Body Protection:
-
Laboratory Coat: A standard, flame-resistant lab coat is the minimum requirement to protect against minor spills and contamination of personal clothing.[1]
-
Chemical-Resistant Apron: For larger-scale work, an apron made of a material like rubber or PVC provides an additional barrier.
Respiratory Protection:
While working in a fume hood should prevent the need for respiratory protection[1][2], it is crucial to be prepared for emergencies.
-
Air-Purifying Respirator (APR): In the event of a significant spill or failure of the fume hood, an APR with organic vapor cartridges will be necessary.
-
Fit Testing: All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as its selection.
Donning and Doffing Sequence
Disposal Plan: A Critical Final Step
All disposable PPE used when handling 5-Hexoxy-2-hydroxybenzonitrile must be considered hazardous waste.
-
Gloves: Remove gloves using the "inside-out" technique to avoid contaminating your hands. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
-
Other Disposable PPE: Aprons, and any other disposable items should be placed in the designated hazardous waste stream.
All waste containing benzonitrile compounds must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][2][10] Do not mix this waste with other waste streams to prevent potentially hazardous reactions.[1]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous PPE protocols and maintaining a culture of safety, we can confidently advance our research while ensuring the well-being of our most valuable asset: our scientists.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
- PPE Online. (2023, April 6). The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE).
- Consolidated Chemical. (n.d.). Benzonitrile - High-Purity Aromatic Compound.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- AvaCare Medical. (2024, November 7). Are nitrile gloves personal protective equipment?.
- Sciencemadness Wiki. (2020, February 2). Benzonitrile.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Vigon International. (2015, December 1). Benzonitrile Safety Data Sheet.
- Ataman Kimya. (n.d.). BENZONITRILE.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 2-Hydroxybenzonitrile.
- Thermo Fisher Scientific. (2009, November 24). SAFETY DATA SHEET - 3-Hydroxybenzonitrile.
- Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET - 2-Methoxybenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ppeonline.ca [ppeonline.ca]
- 7. armbrustusa.com [armbrustusa.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. Are nitrile gloves personal protective equipment? (Cardinal Health Esteem Sterile Nitrile Exam Gloves) [answers.avacaremedical.com]
- 10. vigon.com [vigon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
